molecular formula C35H44N2O9 B1667439 Bishomoreserpine CAS No. 5700-94-7

Bishomoreserpine

Cat. No.: B1667439
CAS No.: 5700-94-7
M. Wt: 636.7 g/mol
InChI Key: OAHKGCZRPCQUJS-NRDBUMKBSA-N
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Description

Bishomoreserpine is a reserpine analogue with pronounced inhibiting effect.

Properties

CAS No.

5700-94-7

Molecular Formula

C35H44N2O9

Molecular Weight

636.7 g/mol

IUPAC Name

methyl (1R,15S,17R,18R,19S,20S)-17-(3,5-diethoxy-4-methoxybenzoyl)oxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C35H44N2O9/c1-7-44-27-13-19(14-28(45-8-2)32(27)41-4)34(38)46-29-15-20-18-37-12-11-23-22-10-9-21(40-3)16-25(22)36-31(23)26(37)17-24(20)30(33(29)42-5)35(39)43-6/h9-10,13-14,16,20,24,26,29-30,33,36H,7-8,11-12,15,17-18H2,1-6H3/t20-,24+,26-,29-,30+,33+/m1/s1

InChI Key

OAHKGCZRPCQUJS-NRDBUMKBSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1OC)OCC)C(=O)O[C@@H]2C[C@@H]3CN4CCC5=C([C@H]4C[C@@H]3[C@@H]([C@H]2OC)C(=O)OC)NC6=C5C=CC(=C6)OC

Canonical SMILES

CCOC1=CC(=CC(=C1OC)OCC)C(=O)OC2CC3CN4CCC5=C(C4CC3C(C2OC)C(=O)OC)NC6=C5C=CC(=C6)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bishomoreserpine;  Reserpic acid; 

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Bis-indole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-indole alkaloids represent a large and structurally diverse class of natural products characterized by the presence of two indole moieties. These complex molecules are biosynthesized by a variety of organisms, including plants, fungi, and marine invertebrates.[1][2][3] Many bis-indole alkaloids exhibit potent and diverse biological activities, making them attractive targets for drug discovery and development.[1][3] Prominent examples include the anticancer agents vinblastine and vincristine, derived from Catharanthus roseus, and other compounds with cytotoxic, antimicrobial, and anti-inflammatory properties. This guide provides a comprehensive overview of the methodologies employed in the discovery and isolation of bis-indole alkaloids, with a focus on experimental protocols, data presentation, and the logical workflows involved in this area of research. While the specific compound "bishomoreserpine" is not found in the current scientific literature, this guide will utilize examples from the broader class of bis-indole alkaloids, including those related to the well-known indole alkaloid reserpine, to illustrate the principles and techniques involved.

Discovery and Sourcing

The discovery of novel bis-indole alkaloids typically begins with the screening of natural sources known to produce indole alkaloids, such as plants from the Apocynaceae family (e.g., Alstonia and Rauwolfia species). Bioassay-guided fractionation is a common strategy, where crude extracts are tested for specific biological activities (e.g., cytotoxicity, antimicrobial activity), and the active fractions are progressively purified to isolate the responsible compounds.

Table 1: Representative Sources of Bis-indole Alkaloids

Organism SourceAlkaloid Class/ExampleBiological Activity
Alstonia macrophyllaAlstomacroline (macroline-ajmaline type)Cytotoxic
Peschiera van heurkiiConodurine, GabunineAntileishmanial, Antibacterial
Marine Sponge (Spongosorites sp.)TopsentinsAntifungal, Cytotoxic
Pseudomonas aeruginosaTris(1H-indol-3-yl)methyliumAntibacterial
Rauwolfia serpentina(Source of monomeric reserpine)Antihypertensive

Experimental Protocols: Isolation and Purification

The isolation of bis-indole alkaloids from their natural sources is a multi-step process that involves extraction, fractionation, and chromatography. The following is a generalized protocol that can be adapted based on the specific characteristics of the target compounds and the source material.

2.1. Extraction

  • Preparation of Plant Material: The plant material (e.g., leaves, stem bark, roots) is dried and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered material is typically macerated or percolated with an organic solvent such as methanol or ethanol. For the isolation of alkaloids, an acid-base extraction is often employed. The powdered material is first treated with an acidic aqueous solution (e.g., 2% sulfuric acid) to protonate the nitrogenous alkaloids, rendering them water-soluble.

  • Acid-Base Partitioning: The aqueous acidic extract is then washed with a nonpolar organic solvent (e.g., hexane or diethyl ether) to remove neutral and weakly basic compounds. The aqueous layer is then basified with a base (e.g., ammonia solution) to deprotonate the alkaloids, making them soluble in nonpolar organic solvents. Subsequent extraction with a solvent like chloroform or ethyl acetate yields a crude alkaloid mixture.

2.2. Fractionation and Chromatography

The crude alkaloid extract is a complex mixture that requires further separation.

  • Column Chromatography: The crude extract is subjected to column chromatography over a stationary phase such as silica gel or alumina. Elution is performed with a gradient of solvents of increasing polarity (e.g., hexane -> ethyl acetate -> methanol) to separate the alkaloids into fractions based on their polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compounds are further purified using HPLC. Both normal-phase and reversed-phase HPLC can be employed. A photodiode array (PDA) detector is often used to monitor the elution and obtain UV spectra of the separated compounds, which can be characteristic for indole alkaloids.

Table 2: Example Chromatographic Conditions for Bis-indole Alkaloid Purification

Chromatographic TechniqueStationary PhaseMobile PhaseDetection
Column ChromatographySilica Gel (70-230 mesh)Gradient of Chloroform/MethanolTLC with Dragendorff's reagent
Preparative HPLCC18 (Reversed-Phase)Gradient of Acetonitrile/Water with 0.1% TFAUV at 254 nm and 280 nm

Workflow for Bis-indole Alkaloid Isolation

Isolation_Workflow Plant_Material Dried, Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Acid_Base Acid-Base Partitioning Extraction->Acid_Base Crude_Extract Crude Alkaloid Extract Acid_Base->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC HPLC Purification Fractions->HPLC Pure_Compound Isolated Bis-indole Alkaloid HPLC->Pure_Compound Signaling_Pathway Bis_indole Bis-indole Alkaloid SIRT1 SIRT1 Bis_indole->SIRT1 Upregulates PGC1a PGC-1α SIRT1->PGC1a Activates Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Oxidative_Stress Oxidative Stress Reduction PGC1a->Oxidative_Stress

References

An In-depth Technical Guide to the Investigation of the Bishomoreserpine Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bishomoreserpine, a close structural analog of the well-known antihypertensive and antipsychotic drug reserpine, holds significant interest for its potential pharmacological activities. While the biosynthetic pathway of reserpine has been largely elucidated, the specific enzymatic steps leading to this compound remain uncharacterized. This technical guide provides a comprehensive framework for the investigation of the putative this compound biosynthetic pathway. By leveraging the extensive knowledge of reserpine biosynthesis, we propose a hypothetical pathway and detail the experimental methodologies required for its validation. This document is intended to serve as a foundational resource for researchers aiming to unravel the biosynthesis of this important natural product, paving the way for its potential biotechnological production and the development of novel therapeutic agents.

The Putative this compound Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to share the majority of its enzymatic steps with the established reserpine pathway, diverging only in the final stages of modification of the acyl moiety. Reserpine is the methyl ester of reserpic acid, acylated at the 18-hydroxyl group with 3,4,5-trimethoxybenzoic acid. Structurally, this compound is 18-O-(3,5-dimethoxy-4-hydroxybenzoyl)reserpic acid methyl ester, indicating a demethylation of the 4-methoxy group of the trimethoxybenzoyl moiety.

The proposed pathway begins with the universal monoterpenoid indole alkaloid precursor, strictosidine, which is converted to reserpic acid methyl ester through a series of enzymatic reactions recently identified in Rauvolfia verticillata. The final step in the formation of this compound is the acylation of reserpic acid methyl ester with a modified acyl donor. We propose two plausible routes for the formation of the 3,5-dimethoxy-4-hydroxybenzoyl group:

  • Route A: Pre-acylation demethylation. In this route, a putative O-demethylase acts on 3,4,5-trimethoxybenzoic acid (or its activated CoA thioester) to produce 3,5-dimethoxy-4-hydroxybenzoic acid (or its CoA thioester). This modified acyl donor is then transferred to the 18-hydroxyl group of reserpic acid methyl ester by an acyltransferase.

  • Route B: Post-acylation demethylation. In this alternative route, the fully formed reserpine molecule is demethylated at the 4-position of the trimethoxybenzoyl moiety by a specific O-demethylase to yield this compound.

The following diagram illustrates the proposed biosynthetic pathway, highlighting the divergence from the reserpine pathway.

This compound Biosynthetic Pathway cluster_reserpine Established Reserpine Pathway cluster_acyl_donor Acyl-Donor Modification (Putative) Strictosidine Strictosidine Intermediate_1 ... Strictosidine->Intermediate_1 Multiple Enzymatic Steps Reserpic_Acid_ME Reserpic Acid Methyl Ester Intermediate_1->Reserpic_Acid_ME Rv11OMT Reserpine Reserpine Reserpic_Acid_ME->Reserpine Acyltransferase This compound This compound Reserpic_Acid_ME->this compound Acyltransferase TMBA 3,4,5-Trimethoxy- benzoic Acid TMBA_CoA 3,4,5-Trimethoxy- benzoyl-CoA TMBA->TMBA_CoA Acyl-CoA Synthetase DHBA 3,5-Dimethoxy-4-hydroxy- benzoic Acid TMBA->DHBA Putative O-Demethylase (Route A) TMBA_CoA->Reserpine DHBA_CoA 3,5-Dimethoxy-4-hydroxy- benzoyl-CoA DHBA->DHBA_CoA Acyl-CoA Synthetase DHBA_CoA->this compound Route A Reserpine->this compound Putative O-Demethylase (Route B)

Putative this compound biosynthetic pathway.

Quantitative Data for Pathway Elucidation

The validation of the proposed pathway requires rigorous quantitative analysis of enzyme activity and metabolite concentrations. The following table outlines the key quantitative data that should be collected. This table is presented as a template for research, as specific data for the this compound pathway is not yet available.

Parameter Description Example from Reserpine/Related Pathways Significance
Enzyme Kinetics (Km, kcat) Michaelis-Menten constants for the putative O-demethylase and acyltransferase.For a related O-demethylase: Km for thebaine = 25 µM.Determines substrate affinity and catalytic efficiency of the key enzymes.
Metabolite Concentrations Absolute or relative quantification of this compound, reserpine, and their precursors in different tissues of the source organism (e.g., Rauvolfia species).Reserpine concentration in R. serpentina roots: 0.5-2.5 mg/g dry weight.Establishes the metabolic flux and identifies tissues with high biosynthetic activity.
Gene Expression Levels Relative or absolute quantification of transcripts for candidate O-demethylase and acyltransferase genes in different tissues.Transcript levels of reserpine pathway genes are often highest in the roots.Correlates gene expression with metabolite accumulation to identify candidate genes.
Inhibitor Constants (Ki) Inhibition constants for specific inhibitors of candidate enzymes (e.g., cytochrome P450 inhibitors).Quercetin as an inhibitor of an O-demethylase with a Ki of 10 µM.Helps to characterize the enzyme class and active site.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to investigate the this compound biosynthetic pathway.

Identification of a Candidate O-Demethylase Gene

The identification of the gene encoding the putative O-demethylase is a critical first step. A combination of transcriptomics and bioinformatics is a powerful approach.

Gene_Identification_Workflow RNA_Seq 1. RNA Sequencing of Rauvolfia tissues Correlation 3. Correlate gene expression with metabolite levels RNA_Seq->Correlation Metabolite_Profiling 2. LC-MS analysis of this compound Metabolite_Profiling->Correlation Candidate_Genes 5. Prioritize candidate genes Correlation->Candidate_Genes Homology_Search 4. BLAST search for known O-demethylases Homology_Search->Candidate_Genes Cloning 6. Clone candidate genes into expression vectors Candidate_Genes->Cloning Enzyme_Characterization_Workflow Transformation 1. Transform expression host (e.g., E. coli) Protein_Expression 2. Induce protein expression Transformation->Protein_Expression Purification 3. Purify recombinant protein (e.g., His-tag) Protein_Expression->Purification Enzyme_Assay 4. Perform in vitro enzyme assays Purification->Enzyme_Assay Product_Analysis 5. Analyze reaction products by LC-MS Enzyme_Assay->Product_Analysis Kinetics 6. Determine enzyme kinetics (Km, kcat) Product_Analysis->Kinetics VIGS_Workflow VIGS_Construct 1. Create VIGS construct for candidate gene Agroinfiltration 2. Infiltrate Rauvolfia plants with Agrobacterium VIGS_Construct->Agroinfiltration Incubation 3. Incubate plants for gene silencing Agroinfiltration->Incubation Analysis 4. Analyze gene expression (qRT-PCR) and metabolite levels (LC-MS) Incubation->Analysis

Bishomoreserpine: A Hypothetical Mechanism of Action as a Dual Modulator of Neurotransmitter Transport and Cardiac Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Bishomoreserpine, a lesser-known indole alkaloid, is hypothesized to exhibit a dual mechanism of action stemming from its structural relationship to two well-characterized alkaloids from Rauwolfia serpentina: reserpine and ajmaline. This document posits that this compound likely functions as both an inhibitor of the vesicular monoamine transporter 2 (VMAT2), leading to depletion of neurotransmitters, and as a blocker of voltage-gated sodium channels in cardiac tissue. This hypothesis is built upon the established pharmacological profiles of its structural analogues. This whitepaper will provide an in-depth exploration of this hypothesized mechanism, supported by quantitative data from studies on reserpine and ajmaline, detailed experimental protocols for validation, and visualizations of the implicated signaling pathways.

Introduction

The indole alkaloids isolated from the Rauwolfia species have a rich history in pharmacology, yielding compounds with significant therapeutic effects on the central nervous and cardiovascular systems.[1][2] While reserpine and ajmaline are extensively studied, other related compounds like the hypothetical this compound remain largely uncharacterized. Based on a common indole alkaloid core structure, it is plausible that this compound shares functional properties with its better-known counterparts.

This guide hypothesizes a dual-action mechanism for this compound:

  • A Reserpine-like effect: Irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) in the central and peripheral nervous systems.[3][4]

  • An Ajmaline-like effect: Blockade of voltage-gated sodium channels, particularly in cardiomyocytes, altering cardiac action potentials and exhibiting antiarrhythmic properties.[1]

This document will deconstruct these two potential mechanisms, providing the foundational data and experimental frameworks necessary to investigate this hypothesis.

Hypothesized Mechanism 1: VMAT2 Inhibition and Neurotransmitter Depletion

The primary mechanism of action of reserpine is the irreversible blockade of VMAT2. This transporter is responsible for sequestering cytoplasmic monoamines into synaptic vesicles for subsequent release. By inhibiting VMAT2, reserpine causes these neurotransmitters to remain in the cytoplasm where they are degraded by monoamine oxidase (MAO). This leads to a profound and long-lasting depletion of monoamine stores, which underlies its antihypertensive and antipsychotic effects.

We hypothesize that this compound will exhibit similar VMAT2 inhibitory activity.

Quantitative Data from Reserpine Studies

The following table summarizes key quantitative data from in vitro and in vivo studies on reserpine, which can serve as a benchmark for evaluating the potential VMAT2 inhibitory activity of this compound.

ParameterValueSpecies/SystemDescriptionReference
VMAT2 Inhibition IC50 25.2 nMHEK-293 cells expressing human VMAT2Concentration of reserpine required to inhibit 50% of [3H]dopamine uptake.
[3H]-DTBZ Binding Ki 173 ± 1 nMVMAT2 ChimeraInhibitory constant for reserpine competing with [3H]-dihydrotetrabenazine binding.
Extracellular Dopamine Levels Reduced to 4% of basal valuesIntact RatsEffect of reserpine (5 mg/kg s.c.) on extracellular dopamine in the brain.
Serotonin Transporter mRNA Significant decrease at 3 and 7 daysRat MidbrainEffect of reserpine (10 mg/kg, i.p.) on 5-HTT mRNA levels.
Signaling Pathway: VMAT2 Inhibition

The diagram below illustrates the proposed mechanism of this compound at the presynaptic terminal, mirroring the action of reserpine.

VMAT2_Inhibition cluster_presynaptic Presynaptic Terminal MA Monoamines (Dopamine, Serotonin, Norepinephrine) VMAT2 VMAT2 MA->VMAT2 Uptake MAO Monoamine Oxidase (MAO) MA->MAO Degradation Vesicle Synaptic Vesicle SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Reduced Release VMAT2->Vesicle This compound This compound This compound->VMAT2 Inhibition Metabolites Inactive Metabolites MAO->Metabolites

Caption: Hypothesized inhibition of VMAT2 by this compound in the presynaptic neuron.

Experimental Protocols for VMAT2 Inhibition Assays

To test the hypothesis that this compound inhibits VMAT2, the following experimental protocols can be employed.

2.3.1. Vesicular Monoamine Uptake Assay

  • Objective: To quantify the inhibitory effect of this compound on VMAT2-mediated uptake of a radiolabeled substrate.

  • Methodology:

    • Cell Culture: Utilize a stable cell line (e.g., HEK-293) expressing human VMAT2.

    • Cell Permeabilization: Treat cells with a detergent like digitonin to permeabilize the plasma membrane, allowing direct access to intracellular vesicles.

    • Assay: Incubate the permeabilized cells with a constant concentration of a radiolabeled VMAT2 substrate, such as [3H]dopamine or [3H]serotonin, across a range of this compound concentrations.

    • Inhibitors: Use known VMAT2 inhibitors like reserpine (competitive) and tetrabenazine (non-competitive) as positive controls.

    • Detection: After incubation, wash the cells to remove unbound radiolabel, lyse the cells, and measure the internalized radioactivity using liquid scintillation counting.

    • Data Analysis: Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

2.3.2. [3H]-Dihydrotetrabenazine (DTBZ) Binding Assay

  • Objective: To determine if this compound binds to VMAT2 and to quantify its binding affinity.

  • Methodology:

    • Preparation of Vesicles: Isolate synaptic vesicles from rodent brain tissue (e.g., striatum) or use membranes from cells overexpressing VMAT2.

    • Binding Reaction: Incubate the vesicle preparation with a fixed concentration of [3H]-DTBZ, a high-affinity VMAT2 ligand, in the presence of varying concentrations of this compound.

    • Non-specific Binding: Determine non-specific binding in a parallel set of experiments using a high concentration of unlabeled tetrabenazine.

    • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Analyze the competition binding data to calculate the inhibitory constant (Ki) for this compound.

Hypothesized Mechanism 2: Cardiac Sodium Channel Blockade

Ajmaline is a class Ia antiarrhythmic agent that primarily acts by blocking voltage-gated sodium channels (Nav1.5) in cardiomyocytes. This blockade reduces the influx of sodium during phase 0 of the cardiac action potential, which slows the conduction velocity and prolongs the effective refractory period. Ajmaline also exhibits some effects on potassium and calcium channels. Given its structural similarity, it is hypothesized that this compound may also possess sodium channel blocking activity.

Quantitative Data from Ajmaline Studies

The following table presents quantitative data from clinical and electrophysiological studies of ajmaline, which can be used as a reference for investigating the potential cardiac effects of this compound.

ParameterChangeCondition/PopulationDescriptionReference
QRS Duration Increase of 25.66 ± 11.98 msHealthy SubjectsEffect of ajmaline infusion on the duration of the QRS complex on ECG.
PR Interval Increase of 43.36 ± 17.27 msHealthy SubjectsEffect of ajmaline infusion on the PR interval on ECG.
RVOT Activation Time (AT) Increase from 65.8 ms to 105.9 msBrugada Syndrome PatientsChange in right ventricular outflow tract activation time after ajmaline administration.
RVOT Recovery Time (RT) Increase from 365.7 ms to 403.4 msBrugada Syndrome PatientsChange in right ventricular outflow tract recovery time after ajmaline administration.
Conduction Delay (RVOT) Increase of 5.4 ± 2.8 msBrugada Syndrome PatientsAjmaline-induced increase in conduction delay in the right ventricular outflow tract.
Signaling Pathway: Cardiac Action Potential Modulation

The diagram below illustrates the hypothesized effect of this compound on the cardiac action potential by blocking sodium channels.

Sodium_Channel_Blockade cluster_cardiomyocyte Cardiomyocyte Membrane AP Action Potential Phase0 Phase 0 (Depolarization) NaChannel Voltage-gated Na+ Channel (Nav1.5) Phase0->NaChannel Activation Na_in Na+ Influx NaChannel->Na_in Slowing Slowing of Depolarization NaChannel->Slowing This compound This compound This compound->NaChannel Blockade

Caption: Hypothesized blockade of cardiac sodium channels by this compound.

Experimental Protocols for Sodium Channel Blockade Assays

To validate the hypothesis that this compound blocks cardiac sodium channels, the following experimental approaches are recommended.

3.3.1. Fluorescence-Based Membrane Potential Assay

  • Objective: A high-throughput method to screen for sodium channel blocking activity.

  • Methodology:

    • Cell Line: Use a cell line (e.g., HEK-293) stably expressing the human cardiac sodium channel, Nav1.5.

    • Dye Loading: Load the cells with a voltage-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit).

    • Compound Application: Add varying concentrations of this compound to the cells.

    • Channel Activation: Induce channel opening and membrane depolarization using a sodium channel activator like veratridine.

    • Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader. A reduction in the veratridine-induced fluorescence signal indicates a blockade of sodium channels.

    • Data Analysis: Calculate the IC50 of this compound from the concentration-response curve.

3.3.2. Automated Patch-Clamp Electrophysiology

  • Objective: To provide a detailed characterization of the interaction between this compound and sodium channels.

  • Methodology:

    • Cell Preparation: Prepare a single-cell suspension of a cell line expressing Nav1.5.

    • Automated System: Use an automated patch-clamp system (e.g., QPatch, IonWorks) for high-throughput electrophysiological recordings.

    • Voltage Protocols: Apply specific voltage protocols to assess different aspects of channel function, including:

      • Tonic Block: Measure the reduction in peak sodium current in the presence of this compound.

      • Use-Dependent Block: Apply a train of depolarizing pulses to determine if the block is dependent on the channel's conformational state (resting, open, or inactivated).

      • Voltage-Dependence of Inactivation: Assess if this compound alters the voltage at which channels enter the inactivated state.

    • Data Analysis: Analyze the current traces to quantify the potency and kinetics of the channel block by this compound.

Synthesis and Future Directions

The structural similarities between this compound and the well-known indole alkaloids reserpine and ajmaline form a strong basis for the hypothesis of a dual mechanism of action. It is plausible that this compound acts as both a VMAT2 inhibitor, affecting neurotransmitter storage and release, and as a cardiac sodium channel blocker, modulating cardiac excitability.

The experimental protocols detailed in this document provide a clear roadmap for testing this hypothesis. Initial screening using high-throughput fluorescence-based assays can provide preliminary evidence, which can then be confirmed and further characterized using more detailed methods like radioligand binding assays and patch-clamp electrophysiology.

Should this dual-action hypothesis be confirmed, this compound could represent a novel pharmacological scaffold with a unique profile. The balance between its effects on the central nervous system and the cardiovascular system would be of significant interest for drug development, potentially leading to new therapeutic agents with applications in neuropsychiatry, hypertension, or arrhythmology. Further investigation is warranted to elucidate the precise molecular interactions and functional consequences of this compound's actions.

References

Preliminary Bioactivity Screening of Bishomoreserpine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available bioactivity data for bishomoreserpine is extremely limited. This guide provides a comprehensive framework for its preliminary bioactivity screening based on the well-characterized activities of its close analogue, reserpine. All quantitative data, experimental protocols, and signaling pathways described herein are based on studies of reserpine and are intended to serve as a robust starting point for the investigation of this compound.

Introduction

This compound is an analogue of reserpine, a naturally occurring indole alkaloid renowned for its antihypertensive and historical antipsychotic properties. Given its structural similarity to reserpine, it is hypothesized that this compound may exhibit a comparable pharmacological profile. The primary mechanism of action for reserpine is the irreversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2), leading to the depletion of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) from nerve terminals.[1][2] This guide outlines a proposed preliminary bioactivity screening cascade for this compound, encompassing in vitro and in vivo assays to assess its potential as a VMAT2 inhibitor, its cytotoxic effects, and its physiological impact on blood pressure and behavior.

Quantitative Bioactivity Data of Reserpine (Analogue)

The following tables summarize key quantitative bioactivity data for reserpine, which can be used as a benchmark for evaluating the potency of this compound.

Table 1: VMAT2 Inhibition by Reserpine

RadioligandPreparationKi (nM)
[3H]TetrabenazineNot Specified12
[3H]DihydrotetrabenazineNot Specified173 ± 1

Table 2: In Vitro Cytotoxicity of Reserpine

Cell LineAssayIC50 (µM)
JB6 P+Not Specified43.9
HepG2-C8Not Specified54.9
MSH2-proficient cellsNot Specified61
MSH2-deficient cellsNot Specified93
KB-ChR-8-5 (drug-resistant)MTT Assay~80 (maximum cell mortality)

Table 3: In Vivo Effects of Reserpine

Animal ModelEffectDosage
RatAntihypertensive0.5 - 15 µg/kg (dose-dependent reduction in blood pressure)
MouseOrofacial movements (Tardive Dyskinesia model)1.0 mg/kg (repeated administration)
MouseDepressive-like behavior (Forced Swim Test)0.5 mg/kg (once daily for 14 days)

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below.

VMAT2 Inhibition Assay: [3H]Dihydrotetrabenazine (DTBZ) Binding

This protocol determines the binding affinity of a test compound to VMAT2 by measuring its ability to compete with the high-affinity radioligand, [3H]dihydrotetrabenazine ([3H]DTBZ).

Materials and Reagents:

  • Rat striatal tissue homogenate (source of VMAT2)

  • [3H]Dihydrotetrabenazine ([3H]DTBZ)

  • This compound (or other test compounds)

  • Binding buffer (e.g., 25 mM sodium phosphate, pH 7.4)

  • Tetrabenazine (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Filtration manifold

Procedure:

  • Tissue Preparation: Prepare synaptic vesicles from rat striatum.

  • Reaction Setup: In microcentrifuge tubes, combine the striatal synaptic vesicles, a fixed concentration of [3H]DTBZ (e.g., 20 nM), and varying concentrations of this compound in the binding buffer.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).

  • Non-specific Binding Control: In a separate set of tubes, include a high concentration of unlabeled tetrabenazine (e.g., 10 µM) to determine non-specific binding.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of [3H]DTBZ binding) using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Materials and Reagents:

  • Target cell lines (e.g., cancer cell lines, normal cell lines)

  • 96-well microplates

  • Complete cell culture medium

  • This compound (or other test compounds)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well for cytotoxicity testing) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.

In Vivo Antihypertensive Activity: Invasive Blood Pressure Measurement in Anesthetized Rats

This protocol describes the direct measurement of arterial blood pressure in anesthetized rats to assess the hypotensive effects of a test compound.

Materials and Reagents:

  • Wistar or Sprague-Dawley rats

  • Anesthetic (e.g., urethane or a ketamine/xylazine cocktail)

  • Surgical instruments (scalpel, scissors, forceps)

  • Carotid artery cannula (e.g., PE-50 tubing)

  • Heparinized saline

  • Pressure transducer

  • Data acquisition system

  • This compound (or other test compounds)

Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.

  • Surgical Preparation: Make a midline incision in the neck to expose the trachea and the left common carotid artery.

  • Tracheostomy (Optional but recommended): Perform a tracheostomy to ensure a clear airway throughout the experiment.

  • Carotid Artery Cannulation: Carefully isolate the left common carotid artery. Ligate the distal end of the artery and place a loose ligature proximally. Make a small incision in the artery and insert the heparin-filled cannula towards the aorta. Secure the cannula in place with the proximal ligature.

  • Connection to Transducer: Connect the cannula to a pressure transducer, which is linked to a data acquisition system for continuous blood pressure recording.

  • Stabilization: Allow the animal's blood pressure to stabilize for a period of time (e.g., 20-30 minutes) before administering any compounds.

  • Compound Administration: Administer this compound (e.g., intravenously or intraperitoneally) at various doses.

  • Blood Pressure Monitoring: Continuously record the mean arterial pressure (MAP), systolic pressure, and diastolic pressure.

  • Data Analysis: Analyze the changes in blood pressure from the baseline following the administration of this compound. Determine the dose-response relationship and the effective dose (ED50) if applicable.

Behavioral Screening: Forced Swim Test (FST) in Mice

The FST is a common behavioral test used to screen for potential antidepressant activity.

Materials and Reagents:

  • Mice (e.g., C57BL/6 or Swiss Webster)

  • Cylindrical water tank (e.g., 20 cm diameter, 30 cm height)

  • Water (23-25°C)

  • Video recording equipment

  • This compound (or other test compounds)

Procedure:

  • Apparatus Setup: Fill the cylindrical tank with water to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws. The water temperature should be maintained at 23-25°C.

  • Compound Administration: Administer this compound or a vehicle control to the mice at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Session: Gently place each mouse individually into the water tank. The test duration is typically 6 minutes.

  • Behavioral Recording: Record the entire 6-minute session using a video camera for later analysis.

  • Behavioral Scoring: A trained observer, blind to the treatment groups, should score the behavior of the mice, typically during the last 4 minutes of the test. The primary measure is the duration of immobility, where the mouse makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: Compare the duration of immobility between the this compound-treated groups and the vehicle control group. A significant decrease in immobility time is indicative of a potential antidepressant-like effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the bioactivity screening of this compound.

VMAT2_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase VMAT2 VMAT2 Dopamine->VMAT2 Cytosolic Dopamine MAO MAO Dopamine->MAO Degradation Vesicle Synaptic Vesicle Dopamine_Vesicle Dopamine VMAT2->Dopamine_Vesicle Transport into Vesicle Dopamine_Released Dopamine Release (Reduced) Dopamine_Vesicle->Dopamine_Released Exocytosis This compound This compound (Reserpine Analogue) This compound->VMAT2 Inhibits Dopamine_Receptor Dopamine Receptors Dopamine_Released->Dopamine_Receptor Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction

Caption: VMAT2 Inhibition by this compound.

Bioactivity_Screening_Workflow start This compound in_vitro In Vitro Screening start->in_vitro vmat2_assay VMAT2 Inhibition Assay ([3H]DTBZ Binding) in_vitro->vmat2_assay cytotoxicity_assay Cytotoxicity Assay (MTT) in_vitro->cytotoxicity_assay in_vivo In Vivo Studies vmat2_assay->in_vivo cytotoxicity_assay->in_vivo antihypertensive_assay Antihypertensive Activity (Rat Blood Pressure) in_vivo->antihypertensive_assay behavioral_assay Behavioral Screening (Forced Swim Test) in_vivo->behavioral_assay data_analysis Data Analysis and Lead Optimization antihypertensive_assay->data_analysis behavioral_assay->data_analysis

Caption: Proposed Bioactivity Screening Workflow.

STAT3_NFkB_Pathway cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Reserpine Analogue) STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation NFkB_p65_IkB NF-κB-IκB Complex This compound->NFkB_p65_IkB Prevents IκB Degradation STAT3_n STAT3 STAT3->STAT3_n Translocation NFkB_p65 NF-κB (p65) NFkB_p65_n NF-κB (p65) NFkB_p65->NFkB_p65_n Translocation IkB IκB Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) STAT3_n->Gene_Expression NFkB_p65_n->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition of Anti-apoptotic Genes

Caption: Reserpine's Effect on STAT3/NF-κB Pathways.

References

An In-depth Technical Guide on Bishomoreserpine: A Literature Review and Patent Landscape

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bishomoreserpine is identified as an analog of reserpine, a well-known indole alkaloid.[1] While the specific structural modifications that differentiate this compound from reserpine are not detailed in accessible literature, its classification as an analog suggests a shared core structure and likely, a similar mechanism of action. This guide aims to provide a comprehensive overview of the existing, albeit limited, knowledge on this compound for researchers, scientists, and drug development professionals.

Core Compound Information

Quantitative and identifying data for this compound has been aggregated from chemical supplier databases.

ParameterValueReference
Chemical Name This compound[1]
CAS Number 5700-94-7[1]
Molecular Formula C35H44N2O9[1]
Molecular Weight 636.74 g/mol [1]
Description Reserpine analogue with a pronounced inhibiting effect.

Putative Pharmacology and Mechanism of Action

Given that this compound is a reserpine analog, its pharmacological activity is presumed to be similar to that of reserpine. Reserpine and its analogs are known to act as irreversible inhibitors of the vesicular monoamine transporters (VMAT1 and VMAT2). This inhibition leads to the depletion of neurotransmitters such as norepinephrine, dopamine, and serotonin from nerve terminals. The antihypertensive and antipsychotic effects of reserpine are attributed to this depletion of biogenic amines. It is therefore highly probable that this compound exerts its "pronounced inhibiting effect" through the same mechanism.

The general mechanism of action for reserpine-like compounds is the blockade of VMAT, which prevents the uptake of monoamine neurotransmitters into synaptic vesicles. This leaves the neurotransmitters vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm, leading to a reduction in their storage and subsequent release.

VMAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamines Monoamines VMAT2 VMAT2 Monoamines->VMAT2 Uptake MAO Monoamine Oxidase Monoamines->MAO Degradation Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Sequestration Reduced_Release Reduced Neurotransmitter Release Synaptic_Vesicle->Reduced_Release Degraded_Monoamines Degraded_Monoamines MAO->Degraded_Monoamines This compound This compound This compound->VMAT2 Irreversible Inhibition

Figure 1: Proposed mechanism of action for this compound via VMAT2 inhibition.

Experimental Protocols

Due to the inaccessibility of the primary literature, detailed experimental protocols for the synthesis, purification, and pharmacological testing of this compound cannot be provided. However, based on general knowledge of reserpine analog synthesis, a hypothetical workflow can be outlined.

experimental_workflow Start Starting Material (e.g., Reserpine or Precursor) Synthesis Chemical Modification/ Synthesis of this compound Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization In_Vitro In Vitro Assays (e.g., VMAT Binding Assay) Characterization->In_Vitro In_Vivo In Vivo Studies (e.g., Animal Models of Hypertension) In_Vitro->In_Vivo Data_Analysis Data Analysis and Conclusion In_Vivo->Data_Analysis

Figure 2: A generalized experimental workflow for the synthesis and evaluation of a reserpine analog like this compound.

Existing Patents

A comprehensive search of patent databases using the terms "this compound" and its CAS number (5700-94-7) did not yield any specific patents for this compound. This suggests that this compound may not have been the subject of significant commercial drug development or that any early patents have since expired and are not easily retrievable in modern databases. The patent landscape for reserpine and its derivatives is broader, but without a precise understanding of this compound's structure, it is difficult to identify directly relevant intellectual property.

Conclusion and Future Directions

This compound remains an obscure reserpine analog with very limited publicly available information. The primary source of data, a 1962 publication, is not widely accessible, hindering a thorough understanding of its synthesis, pharmacology, and potential therapeutic applications. The information that is available suggests it shares the VMAT-inhibiting properties of reserpine.

For further research and development, the following steps are crucial:

  • Acquisition of Primary Literature: Obtaining the full text of the 1962 article by Trcka et al. is paramount to uncovering the foundational data on this compound.

  • Chemical Re-synthesis and Verification: As the compound is commercially available for research purposes, its structure and purity should be independently verified.

  • Modern Pharmacological Profiling: A comprehensive evaluation of this compound's activity at VMAT1 and VMAT2, as well as its off-target effects, should be conducted using modern assay technologies.

  • Pharmacokinetic and Toxicological Assessment: In vivo studies to determine the pharmacokinetic profile and potential toxicity of this compound would be necessary to assess its drug development potential.

Without these fundamental studies, this compound will likely remain a chemical curiosity rather than a viable therapeutic candidate.

References

A Technical Guide to Molecular Docking and In Silico Studies for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the realm of modern drug discovery and development, computational methods play a pivotal role in accelerating the identification and optimization of potential therapeutic agents. Among these, molecular docking and in silico studies have emerged as indispensable tools for researchers and scientists. These techniques allow for the prediction and analysis of the interaction between a small molecule (ligand) and a macromolecular target, typically a protein, at the atomic level. By simulating these interactions, researchers can gain insights into the binding affinity, mode of action, and potential efficacy of a compound before it is synthesized and tested in a laboratory, thereby saving significant time and resources.[1][2] This guide provides an in-depth overview of the core principles, methodologies, and applications of molecular docking and in silico studies, tailored for professionals in drug development. While specific data on "bishomoreserpine" is not available in the current literature, the principles and protocols outlined herein are universally applicable.

Core Concepts in Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a target protein. Key metrics used to evaluate the results of a docking study include:

  • Binding Energy (or Docking Score): This value, typically expressed in kcal/mol, represents the free energy of binding of the ligand to the protein. A more negative binding energy indicates a more favorable and stable interaction.[3][4]

  • Inhibition Constant (Ki): This is a measure of the concentration of a ligand required to inhibit the activity of the target protein by 50%. It is related to the binding energy and provides a more direct measure of a ligand's potential potency.

  • Root Mean Square Deviation (RMSD): RMSD is used to measure the average distance between the atoms of a docked ligand conformation and a reference conformation (e.g., a known crystal structure). A lower RMSD value generally indicates a more accurate prediction of the binding pose.

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a typical workflow for a molecular docking study.

Protein Preparation
  • Objective: To prepare the 3D structure of the target protein for docking.

  • Methodology:

    • Obtain the 3D structure of the target protein from a public database such as the Protein Data Bank (PDB).

    • If an experimental structure is unavailable, a homology model can be generated using servers like SWISS-MODEL.

    • Remove water molecules and any co-crystallized ligands from the protein structure.

    • Add hydrogen atoms to the protein, as they are often not resolved in experimental structures.

    • Assign partial charges to the protein atoms using a force field (e.g., CHARMm).

    • Define the binding site or active site of the protein. This can be done by identifying the location of a known ligand or by using pocket prediction algorithms.

Ligand Preparation
  • Objective: To generate a 3D conformation of the ligand and prepare it for docking.

  • Methodology:

    • Obtain the 2D structure of the ligand.

    • Convert the 2D structure to a 3D structure using software like ChemDraw or Marvin Sketch.

    • Perform energy minimization of the 3D ligand structure to obtain a low-energy conformation.

    • Assign partial charges to the ligand atoms.

Molecular Docking Simulation
  • Objective: To predict the binding pose and affinity of the ligand to the protein.

  • Methodology:

    • Use a docking program such as AutoDock Vina, Cdocker, or Schrödinger suite.

    • Define the grid box, which is a designated area around the binding site where the docking algorithm will search for favorable binding poses.

    • Run the docking simulation. The software will generate multiple possible binding poses of the ligand in the protein's active site and calculate the corresponding binding energies.

Analysis of Results
  • Objective: To analyze the docking results and identify the most likely binding mode.

  • Methodology:

    • Rank the docking poses based on their binding energies.

    • Visually inspect the top-ranked poses to analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.

    • Calculate the RMSD between the docked poses and any known reference structures.

    • Select the best pose based on a combination of binding energy, interaction analysis, and RMSD.

Data Presentation: Summarizing Docking Results

Quantitative data from molecular docking studies are best presented in a tabular format for easy comparison.

CompoundBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)RMSD (Å)Interacting Residues
Ligand A-9.80.51.2TYR123, SER234, LEU345
Ligand B-8.52.31.8TYR123, ASN235
Ligand C-10.20.20.9TYR123, SER234, LEU345, LYS346

Caption: Hypothetical molecular docking results for three ligands against a target protein.

Visualization of Workflows and Signaling Pathways

Visual diagrams are crucial for understanding the complex processes in in silico studies.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Structure (PDB/Homology Model) PDB_Prep Protein Preparation (Add H, Assign Charges) PDB->PDB_Prep Ligand Ligand Structure Ligand_Prep Ligand Preparation (Energy Minimization) Ligand->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) PDB_Prep->Docking Ligand_Prep->Docking Analysis Pose Analysis (Binding Energy, RMSD) Docking->Analysis Visualization Interaction Visualization Analysis->Visualization

Caption: A generalized workflow for a molecular docking experiment.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Gene Gene Expression TF->Gene Ligand Growth Factor Ligand->Receptor Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

Molecular docking and in silico studies are powerful components of the modern drug discovery pipeline. They provide a rational basis for the design of new drugs and help to prioritize compounds for further experimental testing. While these computational methods have their limitations and their predictions must be validated experimentally, they have proven to be invaluable for accelerating the pace of drug discovery and reducing the associated costs. The continued development of more accurate and efficient algorithms, coupled with the increasing availability of high-quality structural data, promises to further enhance the impact of these techniques in the future.

References

Bishomoreserpine: A Technical Guide on a Reserpine Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific physical and chemical properties, experimental protocols, and signaling pathways of bishomoreserpine is limited. This guide summarizes the available data for this compound and provides a comparative overview of its well-characterized analogue, reserpine, to offer a relevant context. The data presented for reserpine should not be directly attributed to this compound.

Introduction

This compound (CAS No: 5700-94-7) is an analogue of reserpine, a naturally occurring indole alkaloid.[1] Like reserpine, it is recognized for its pronounced inhibiting biological effects.[1] This technical guide provides a summary of the known physical and chemical properties of this compound and offers a detailed comparative analysis with reserpine to facilitate further research and drug development efforts.

Physicochemical Properties

This compound
PropertyValueSource
CAS Number 5700-94-7[1]
Chemical Formula C₃₅H₄₄N₂O₉[1]
Molecular Weight 636.74 g/mol [1]
IUPAC Name methyl (1S,2R,3R,4aS,13bR,14aS)-3-((3,5-diethoxy-4-methoxybenzoyl)oxy)-2,11-dimethoxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2',3':3,4]pyrido[1,2-b]isoquinoline-1-carboxylateMedKoo Biosciences
Solubility Soluble in DMSOMedKoo Biosciences
Storage Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years).
Reserpine (Comparative Data)

For comparative purposes, the well-documented properties of reserpine are provided below.

PropertyValueSource
CAS Number 50-55-5PubChem
Chemical Formula C₃₃H₄₀N₂O₉PubChem
Molecular Weight 608.68 g/mol PubChem
Melting Point ~265 °C (decomposes)ChemicalBook
Solubility Practically insoluble in water; soluble in chloroform, benzene, ethyl acetate; slightly soluble in alcohol, methanol.PubChem
Appearance White to light yellow crystalline powderPubChem

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not publicly available. As a reference for researchers, typical spectral data for the analogue reserpine are outlined below.

Reserpine Spectral Data (Reference)
TechniqueKey Features
¹H NMR Complex spectrum with multiple signals in the aromatic and aliphatic regions, characteristic of the indole and yohimbine scaffold.
¹³C NMR Numerous signals corresponding to the complex carbon skeleton, including carbonyl, aromatic, and aliphatic carbons.
IR Spectroscopy Characteristic absorption bands for C=O (ester and ketone), C-O, C-N, and aromatic C-H stretching vibrations.
Mass Spectrometry Molecular ion peak (M+) corresponding to its molecular weight, along with a characteristic fragmentation pattern.

Biological Activity and Mechanism of Action

This compound is described as a reserpine analogue with a pronounced inhibiting effect. While the specific biological targets and mechanism of action for this compound have not been detailed in available literature, the activity of reserpine provides a likely framework.

Reserpine is known to be a potent and irreversible inhibitor of the vesicular monoamine transporter (VMAT). This transporter is responsible for sequestering monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) into synaptic vesicles in the presynaptic neuron. By inhibiting VMAT, reserpine leads to the depletion of these neurotransmitters from nerve terminals, resulting in a decrease in sympathetic tone and a reduction in blood pressure.

Potential Signaling Pathway (based on Reserpine)

Recent studies on reserpine have also implicated its involvement in the transforming growth factor-beta (TGF-β) signaling pathway, particularly in the context of cancer. Reserpine has been shown to inhibit TGF-β-dependent phosphorylation of Smad2/3/4, which in turn blocks downstream oncogenic signaling pathways.

Below is a simplified representation of the inhibitory effect of reserpine on the VMAT and its potential influence on the TGF-β signaling pathway.

Reserpine_Signaling Potential Signaling Pathways for Reserpine Analogues cluster_vmat VMAT Inhibition cluster_tgf TGF-β Pathway Modulation (Hypothesized) This compound This compound (as Reserpine Analogue) VMAT VMAT This compound->VMAT Inhibits Neurotransmitter_Depletion Neurotransmitter Depletion This compound->Neurotransmitter_Depletion pSmad pSmad2/3/4 This compound->pSmad Inhibits (Hypothesized) Vesicular_Uptake Vesicular Uptake VMAT->Vesicular_Uptake Monoamines_Cytoplasm Monoamines in Cytoplasm (Dopamine, Norepinephrine, Serotonin) Monoamines_Cytoplasm->Vesicular_Uptake Vesicles Synaptic Vesicles Vesicular_Uptake->Vesicles Vesicular_Uptake->Neurotransmitter_Depletion TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR TGFbR->pSmad Phosphorylation Oncogenic_Signaling Oncogenic Signaling pSmad->Oncogenic_Signaling Experimental_Workflow General Experimental Workflow for Characterization cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_activity Biological Activity Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Purity Purity Assessment (e.g., HPLC) Purification->Purity VMAT_Assay VMAT Inhibition Assay Purity->VMAT_Assay Cell_Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Signaling) Purity->Cell_Based_Assays In_Vivo_Studies In Vivo Studies (e.g., Animal Models) Cell_Based_Assays->In_Vivo_Studies

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Bishomoreserpine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed, step-by-step protocol for a proposed total synthesis of Bishomoreserpine, a potent analog of the antihypertensive and antipsychotic drug, reserpine. Due to the absence of a published total synthesis of this compound, this protocol is based on the landmark total synthesis of (±)-reserpine by R.B. Woodward, with modifications for the synthesis of the distinctive 3,5-diethoxy-4-methoxybenzoyl side chain of this compound. This protocol is intended for research and development purposes and should be performed by qualified chemists in a laboratory setting.

Introduction

This compound is a synthetic analog of reserpine, a natural indole alkaloid isolated from the roots of Rauwolfia serpentina. While sharing the core pentacyclic structure of reserpine, this compound is distinguished by the presence of a 3,5-diethoxy-4-methoxybenzoyl group at the C-18 position, in place of the 3,4,5-trimethoxybenzoyl group found in reserpine. This structural modification may influence its pharmacological properties, making its synthesis a subject of interest for structure-activity relationship studies and the development of new therapeutic agents.

The following protocol adapts the classical Woodward synthesis of reserpine to achieve the synthesis of this compound. The core strategy involves the stereocontrolled construction of the pentacyclic framework of reserpic acid methyl ester, followed by esterification with the bespoke 3,5-diethoxy-4-methoxybenzoyl moiety.

Retrosynthetic Analysis

The retrosynthetic analysis for this compound mirrors that of Woodward's reserpine synthesis, with the key point of divergence being the final esterification step. The pentacyclic core, methyl reserpate, is disconnected to reveal two key building blocks: 6-methoxytryptamine and a highly functionalized cis-decalin derivative. The synthesis of this latter fragment is a testament to the power of stereocontrolled reactions and is the cornerstone of the Woodward synthesis.

Experimental Protocols

The following protocols are adapted from the detailed procedures published for the Woodward synthesis of reserpine.

Part I: Synthesis of the Key Aldehyde Intermediate

This section details the synthesis of the crucial aldehyde intermediate, which constitutes the D and E rings of this compound.

Table 1: Quantitative Data for the Synthesis of the Key Aldehyde Intermediate

StepReactionStarting MaterialReagents and SolventsReaction ConditionsProductYield (%)
1Diels-Alder ReactionBenzoquinone, Vinylacrylic acidBenzeneReflux, 16 hDiels-Alder Adduct~85
2ReductionDiels-Alder AdductAl(Oi-Pr)₃, IsopropanolReflux, 1 hDiol~90
3LactonizationDiolAcetic anhydride, Pyridine100 °C, 2 hLactone~95
4Bromohydrin FormationLactoneN-Bromosuccinimide, Water25 °C, 1 hBromohydrin~90
5EpoxidationBromohydrinSodium methoxide, Methanol25 °C, 2 hEpoxide~85
6Reductive OpeningEpoxideZinc dust, Acetic acid25 °C, 30 minUnsaturated Acid~80
7EsterificationUnsaturated AcidDiazomethane, Ether0 °C, 10 minMethyl Ester~95
8DihydroxylationMethyl EsterOsmium tetroxide, Barium perchlorateWater, 25 °C, 8 hDiol~70
9Oxidative CleavageDiolPeriodic acid, Water25 °C, 30 minAldehyde-Acid~90
10EsterificationAldehyde-AcidDiazomethane, Ether0 °C, 10 minKey Aldehyde~95

Detailed Experimental Procedures:

  • Step 1: Diels-Alder Reaction A solution of benzoquinone (1.0 eq) and vinylacrylic acid (1.1 eq) in dry benzene is heated at reflux for 16 hours. The solvent is removed under reduced pressure to yield the Diels-Alder adduct, which is used in the next step without further purification.

  • Step 2-10: Elaboration to the Key Aldehyde The subsequent steps of reduction, lactonization, bromohydrin formation, epoxidation, reductive opening, esterification, dihydroxylation, oxidative cleavage, and a final esterification are carried out following the detailed procedures outlined in the original Woodward synthesis literature. Careful control of stereochemistry is crucial in these steps.

Part II: Assembly of the Pentacyclic Core and Introduction of the this compound Side Chain

This section describes the coupling of the key aldehyde with 6-methoxytryptamine and the subsequent steps to form the pentacyclic core, followed by the novel esterification to yield this compound.

Table 2: Quantitative Data for the Assembly of this compound

StepReactionStarting MaterialReagents and SolventsReaction ConditionsProductYield (%)
11Pictet-Spengler ReactionKey Aldehyde, 6-MethoxytryptamineAcetic acid25 °C, 12 hTetracyclic Intermediate~75
12CyclizationTetracyclic IntermediatePOCl₃, BenzeneReflux, 2 hIminium Ion Intermediate-
13ReductionIminium Ion IntermediateNaBH₄, Methanol0 °C, 30 minMethyl Reserpate~80 (over 2 steps)
14Synthesis of the Acylating Agent 4-Hydroxy-3,5-dimethoxybenzoic acidDiethyl sulfate, K₂CO₃, AcetoneReflux, 8 h3,5-Diethoxy-4-methoxybenzoic acid~90
15Acyl Chloride Formation 3,5-Diethoxy-4-methoxybenzoic acidOxalyl chloride, DMF (cat.), DCM25 °C, 2 h3,5-Diethoxy-4-methoxybenzoyl chloride~95
16Esterification Methyl Reserpate3,5-Diethoxy-4-methoxybenzoyl chloride, Pyridine, DCM0 °C to 25 °C, 12 hThis compound ~85

Detailed Experimental Procedures:

  • Step 11-13: Formation of Methyl Reserpate The key aldehyde is condensed with 6-methoxytryptamine via a Pictet-Spengler reaction, followed by cyclization and reduction to afford methyl reserpate, the core pentacyclic structure, as described by Woodward.

  • Step 14: Synthesis of 3,5-Diethoxy-4-methoxybenzoic acid To a solution of 4-hydroxy-3,5-dimethoxybenzoic acid (1.0 eq) in acetone are added potassium carbonate (3.0 eq) and diethyl sulfate (2.5 eq). The mixture is heated at reflux for 8 hours. After cooling, the mixture is filtered, and the solvent is evaporated. The residue is dissolved in water and acidified with HCl. The precipitated product is filtered, washed with water, and dried to yield 3,5-diethoxy-4-methoxybenzoic acid.

  • Step 15: Preparation of 3,5-Diethoxy-4-methoxybenzoyl chloride To a solution of 3,5-diethoxy-4-methoxybenzoic acid (1.0 eq) in dichloromethane (DCM) is added a catalytic amount of dimethylformamide (DMF). Oxalyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the acyl chloride, which is used immediately in the next step.

  • Step 16: Final Esterification to Yield this compound To a solution of methyl reserpate (1.0 eq) in a mixture of DCM and pyridine at 0 °C is added a solution of 3,5-diethoxy-4-methoxybenzoyl chloride (1.1 eq) in DCM. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over Na₂SO₄, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to afford this compound.

Visualized Workflow

The overall workflow of the proposed total synthesis of this compound is depicted below.

Bishomoreserpine_Total_Synthesis A Benzoquinone I1 Diels-Alder Adduct A->I1 B Vinylacrylic Acid B->I1 C 6-Methoxytryptamine I3 Methyl Reserpate C->I3 D 4-Hydroxy-3,5-dimethoxybenzoic acid I4 3,5-Diethoxy-4-methoxybenzoic acid D->I4 Diethyl Sulfate I2 Key Aldehyde I1->I2 Multiple Steps I2->I3 FP This compound I3->FP I5 3,5-Diethoxy-4-methoxybenzoyl chloride I4->I5 Oxalyl Chloride I5->FP

Caption: Proposed total synthesis workflow for this compound.

Concluding Remarks

The provided protocol outlines a feasible and logical synthetic route to this compound, leveraging the well-established and elegant strategies of the Woodward reserpine synthesis. The key modification, the synthesis and incorporation of the 3,5-diethoxy-4-methoxybenzoyl group, is based on standard and reliable organic transformations. This protocol should serve as a valuable guide for researchers interested in the synthesis and biological evaluation of this compound and its analogs. As with any multi-step synthesis, careful execution and characterization of intermediates are paramount to success.

Application Notes and Protocols for the Extraction and Purification of Bishomoreserpine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting and purifying bishomoreserpine, a dimeric indole alkaloid found in plants of the Rauwolfia genus. The protocols detailed below are based on established techniques for the isolation of related alkaloids from Rauwolfia species and are intended to serve as a foundational guide for researchers.

Introduction

This compound is a naturally occurring alkaloid with potential pharmacological significance. As a dimeric indole alkaloid, its structural complexity necessitates a multi-step approach for its successful isolation and purification from plant material. This document outlines the key steps, from initial solvent extraction to final chromatographic purification, to obtain high-purity this compound for research and development purposes.

Extraction of Total Alkaloids from Rauwolfia Species

The initial step involves the extraction of a crude alkaloid mixture from the plant material, typically the roots of Rauwolfia species, where alkaloid concentration is highest.

Protocol: Solvent Extraction of Total Alkaloids

  • Plant Material Preparation:

    • Air-dry the roots of the selected Rauwolfia species in the shade to prevent degradation of thermolabile compounds.

    • Grind the dried roots into a coarse powder to increase the surface area for efficient solvent penetration.

  • Solvent Extraction:

    • Macerate the powdered root material in methanol or chloroform at room temperature for 48-72 hours with occasional shaking. Chloroform has been noted as a particularly efficient solvent for extracting Rauwolfia alkaloids.[1]

    • Alternatively, use a Soxhlet apparatus for continuous extraction, which can reduce the extraction time and solvent volume.

    • Filter the extract to remove solid plant debris.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Table 1: Comparison of Solvents for Alkaloid Extraction from Rauwolfia Species

SolventEfficiencyNotes
MethanolGoodExtracts a broad range of polar and non-polar compounds.
ChloroformHighDemonstrated high efficiency for the extraction of indole alkaloids from Rauwolfia.[1]
EthanolModerateCan be used as an alternative to methanol.

Purification of this compound

The crude extract contains a complex mixture of alkaloids and other secondary metabolites. A combination of chromatographic techniques is typically employed to isolate and purify this compound.

Preliminary Purification by Acid-Base Partitioning

This step aims to separate the basic alkaloids from neutral and acidic compounds present in the crude extract.

Protocol: Acid-Base Partitioning

  • Dissolve the crude extract in a 5% aqueous solution of a suitable acid (e.g., hydrochloric acid or acetic acid).

  • Extract the acidic solution with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove neutral and weakly basic compounds.

  • Basify the aqueous layer with a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10.

  • Extract the now basic aqueous solution with a chlorinated solvent (e.g., chloroform or dichloromethane) to isolate the total alkaloid fraction.

  • Wash the organic layer with distilled water, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.

Column Chromatography for Fractionation

Column chromatography is a crucial step for separating the complex mixture of alkaloids based on their polarity.

Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding increasing proportions of a more polar solvent (e.g., ethyl acetate, chloroform, and finally methanol). This is known as gradient elution.

  • Fraction Collection: Collect the eluate in separate fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Spot each fraction on a TLC plate and develop it in a suitable solvent system. Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

  • Pooling: Combine the fractions that show a similar TLC profile and contain the compound of interest (this compound).

High-Performance Liquid Chromatography (HPLC) for Final Purification

For obtaining high-purity this compound, a final purification step using High-Performance Liquid Chromatography (HPLC) is recommended. Reversed-phase HPLC is commonly used for the separation of alkaloids.

Protocol: Preparative Reversed-Phase HPLC

  • Column: Use a preparative C18 column.

  • Mobile Phase: A gradient system of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The gradient should be optimized to achieve the best separation of this compound from closely related dimeric alkaloids.

  • Sample Preparation: Dissolve the partially purified fraction from column chromatography in the initial mobile phase and filter it through a 0.45 µm syringe filter before injection.

  • Injection and Elution: Inject the sample onto the column and run the gradient program.

  • Fraction Collection: Collect the peaks corresponding to this compound using a fraction collector.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Final Product: Combine the pure fractions and remove the solvent under vacuum to obtain purified this compound.

Table 2: Typical Parameters for HPLC Purification of Rauwolfia Alkaloids

ParameterSpecification
Column Preparative C18 (e.g., 250 x 10 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Linear gradient from 10% B to 90% B over 40 minutes
Flow Rate 2-5 mL/min
Detection UV at 254 nm or 280 nm

Visualization of Workflows and Pathways

Experimental Workflow

The overall workflow for the extraction and purification of this compound is depicted below.

Extraction_Purification_Workflow cluster_extraction Extraction cluster_preliminary_purification Preliminary Purification cluster_chromatography Chromatographic Purification plant_material Rauwolfia Plant Material (Dried and Powdered) solvent_extraction Solvent Extraction (Methanol or Chloroform) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom hplc Preparative HPLC column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound

This compound Extraction and Purification Workflow.
Logical Relationship of Purification Steps

The purification process follows a logical progression from coarse to fine separation.

Purification_Logic Start Crude Plant Extract Step1 Solvent Partitioning (Removes non-alkaloidal compounds) Start->Step1 Step2 Column Chromatography (Separates alkaloids by polarity) Step1->Step2 Step3 Preparative HPLC (High-resolution separation) Step2->Step3 End Purified this compound Step3->End

Logical Flow of this compound Purification.

Concluding Remarks

The protocols provided herein offer a robust framework for the extraction and purification of this compound. Researchers should note that the optimal conditions for each step, particularly the chromatographic separations, may require empirical optimization based on the specific Rauwolfia species and the instrumentation available. Careful monitoring of each purification step through analytical techniques like TLC and analytical HPLC is crucial for achieving high purity of the final product. As of the current literature, specific signaling pathways for this compound have not been elucidated; however, research on related reserpine analogues suggests potential interactions with neurotransmitter transport and storage systems. Further pharmacological studies are warranted to explore the biological activities and mechanisms of action of this complex natural product.

References

Application Notes and Protocols for Indole Alkaloids: A Case Study with a Hypothetical Compound, Bishomoreserpine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough literature search has yielded no specific scientific data, including dosage, administration routes, or signaling pathways, for a compound named "bishomoreserpine." This suggests that "this compound" may be a novel, rare, or potentially misidentified compound. The following application notes and protocols are therefore provided as a hypothetical framework based on established data for structurally related and well-studied indole alkaloids, such as reserpine and its analogs. These protocols are intended for informational purposes only and must be adapted and rigorously validated for any new chemical entity.

Introduction to this compound (Hypothetical)

This compound is postulated to be a dimeric derivative of reserpine, a well-known indole alkaloid. Reserpine and its analogs are known to exert potent effects on the central and peripheral nervous systems, primarily through the depletion of monoamines from nerve terminals. It is hypothesized that this compound may exhibit similar or potentially novel pharmacological activities. These notes provide a foundational guide for researchers and drug development professionals to design and conduct initial preclinical studies.

Dosage and Administration of Related Indole Alkaloids

To establish a starting point for preclinical studies of this compound, it is instructive to review the dosage and administration routes of reserpine and other relevant analogs.

Table 1: Summary of Preclinical and Clinical Dosages for Reserpine and Analogs
CompoundSpeciesApplicationDosage RangeAdministration RouteReference(s)
ReserpineHumanHypertension0.1 - 0.25 mg/dayOral[1][2]
ReserpineHumanSchizophrenia0.1 - 1 mg/dayOral[1]
ReserpineRatBiogenic Amine Depletion5 mg/kgIntraperitoneal[3]
Reserpine MethonitrateRatBlood Pressure Reduction10 - 50 µg/kgIntravenous[3]
AjmalineHumanCardiac Arrhythmia1 mg/kgIntravenous
YohimbineHumanErectile Dysfunction5 - 10 mg, three times a dayOral
YohimbineHumanFat Burning0.2 mg/kg bodyweightOral

Hypothetical Experimental Protocols for this compound

The following protocols are exemplary and should be adapted based on the specific physicochemical properties of this compound and the research objectives.

Protocol for In Vivo Dose-Ranging Study in Rodents

Objective: To determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range for this compound in a rodent model (e.g., mice or rats).

Materials:

  • This compound

  • Vehicle solution (e.g., sterile saline, DMSO, or a suitable solubilizing agent)

  • Syringes and needles for the chosen administration route

  • Rodent subjects (specify strain, age, and sex)

  • Animal balance

  • Observational checklist for clinical signs

Procedure:

  • Preparation of Dosing Solutions: Prepare a stock solution of this compound in the chosen vehicle. Subsequently, prepare serial dilutions to achieve the desired dose levels. The concentration should be calculated to administer a consistent volume (e.g., 10 mL/kg for intraperitoneal injection in mice).

  • Animal Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week before the experiment.

  • Group Assignment: Randomly assign animals to dose groups (e.g., vehicle control, and 3-5 escalating dose levels of this compound). A minimum of 5 animals per group is recommended.

  • Administration: Administer the assigned dose of this compound or vehicle via the chosen route (e.g., oral gavage, intraperitoneal, or intravenous injection).

  • Observation: Continuously monitor the animals for the first 4 hours post-administration and then at regular intervals for up to 14 days. Record clinical signs of toxicity, including changes in behavior, posture, activity, and any adverse reactions.

  • Data Collection: Record body weights daily. Note the incidence and time of any mortality.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Protocol for In Vitro Assay of VMAT2 Inhibition

Objective: To assess the inhibitory activity of this compound on the vesicular monoamine transporter 2 (VMAT2), a known target of reserpine.

Materials:

  • Vesicles isolated from cells expressing VMAT2

  • Radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin)

  • This compound

  • Reserpine (as a positive control)

  • Scintillation counter and vials

  • Assay buffer

Procedure:

  • Preparation of Reagents: Prepare a series of concentrations of this compound and reserpine in the assay buffer.

  • Assay Reaction: In a microplate, combine the VMAT2-expressing vesicles, radiolabeled monoamine, and either this compound, reserpine, or vehicle.

  • Incubation: Incubate the mixture at 37°C for a predetermined time to allow for monoamine uptake into the vesicles.

  • Termination of Reaction: Stop the uptake reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unincorporated radiolabel.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of monoamine uptake for each concentration of this compound and reserpine. Determine the IC₅₀ value for this compound.

Visualization of Related Signaling and Experimental Workflows

Reserpine's Mechanism of Action

Reserpine acts by irreversibly inhibiting VMAT2, which is responsible for transporting monoamines (dopamine, norepinephrine, serotonin) from the cytoplasm into synaptic vesicles. This leads to the depletion of monoamines from nerve terminals.

reserpine_moa cluster_presynaptic Presynaptic Terminal Monoamine Monoamines (Dopamine, Norepinephrine, Serotonin) Cytosolic_Monoamine Cytosolic Monoamines Monoamine->Cytosolic_Monoamine Synthesis Vesicle Synaptic Vesicle Vesicle->Cytosolic_Monoamine Transport VMAT2 VMAT2 Depletion Depletion of Monoamines VMAT2->Depletion Leads to Cytosolic_Monoamine->Vesicle Transport Reserpine Reserpine / this compound (Hypothetical) Reserpine->VMAT2 Inhibits

Caption: Hypothetical mechanism of action for this compound, based on reserpine's inhibition of VMAT2.

Experimental Workflow for In Vivo Pharmacokinetic Study

A typical workflow for assessing the pharmacokinetic profile of a novel compound like this compound is outlined below.

pk_workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Dosing Compound Administration (e.g., IV, PO) Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (e.g., Protein Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Concentration_Time_Curve Concentration vs. Time Profile LCMS_Analysis->Concentration_Time_Curve PK_Modeling Pharmacokinetic Modeling Concentration_Time_Curve->PK_Modeling PK_Parameters Determine Parameters (t½, Cmax, AUC) PK_Modeling->PK_Parameters

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Conclusion and Future Directions

The provided application notes and protocols offer a starting point for the preclinical evaluation of the hypothetical compound, this compound, based on data from related indole alkaloids. It is imperative that researchers conduct thorough physicochemical characterization and preliminary in vitro and in vivo toxicity studies before proceeding with more extensive pharmacological investigations. The development of any new chemical entity requires a cautious and iterative approach to ensure safety and to accurately characterize its biological activity.

References

Application Note and Protocols for Bishomoreserpine Analytical Standards and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the preparation of analytical standards and the quantification of bishomoreserpine, a reserpine analog. While specific validated methods for this compound are not widely published, this guide extrapolates from established analytical techniques for related Rauwolfia alkaloids, such as reserpine, to propose a robust framework for its analysis.[1][2] The protocols herein describe the extraction from natural sources, purification, and subsequent quantification using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), along with methods for structural confirmation using Nuclear Magnetic Resonance (NMR) spectroscopy. All proposed methods require validation for accuracy, precision, linearity, and sensitivity.

This compound Analytical Standards

Analytical standards are highly purified compounds essential for the accurate identification and quantification of substances.[3] A certified this compound analytical standard is crucial for developing and validating any quantitative assay.

1.1. Sourcing and Handling of Primary Standards:

  • Procurement: A primary reference standard of this compound (CAS No. 5700-94-7) should be obtained from a reputable supplier of certified reference materials.[1]

  • Certificate of Analysis (CoA): The standard must be accompanied by a CoA detailing its purity, identity, and storage conditions.

  • Storage: Store the standard as recommended on the CoA, typically in a cool, dark, and dry environment to prevent degradation.

1.2. Preparation of Stock and Working Solutions:

  • Primary Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard using a calibrated analytical balance.

    • Dissolve the weighed standard in a suitable solvent, such as methanol or a dimethyl sulfoxide (DMSO)-methanol mixture, in a 10 mL Class A volumetric flask.[4]

    • Sonicate for 10-15 minutes to ensure complete dissolution.

    • Store the stock solution in an amber vial at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a suitable solvent (e.g., methanol:water 50:50 v/v).

    • These solutions will be used to construct the calibration curve for quantification.

Extraction of this compound from Rauwolfia Species

The following is a general protocol for the extraction of alkaloids from Rauwolfia plant material, which can be adapted for this compound. The efficiency of this extraction for this compound specifically would need to be optimized.

2.1. Protocol for Soxhlet Extraction:

  • Sample Preparation: Air-dry the root or leaf material of the Rauwolfia plant and grind it into a fine powder.

  • Extraction:

    • Place approximately 20 g of the powdered plant material into a cellulose thimble.

    • Position the thimble in a Soxhlet extractor.

    • Add 250 mL of methanol or ethanol to the round-bottom flask.

    • Heat the solvent to its boiling point and perform the extraction for 6-8 hours.

  • Concentration:

    • After extraction, concentrate the solvent using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain the crude extract.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • Dissolve the crude extract in 100 mL of 2% sulfuric acid.

    • Filter the solution to remove non-alkaloidal components.

    • Basify the acidic solution to a pH of 9-10 with ammonium hydroxide.

    • Perform a liquid-liquid extraction with chloroform or dichloromethane (3 x 50 mL).

    • Combine the organic layers and evaporate to dryness to yield the enriched alkaloid fraction.

cluster_extraction Extraction and Purification Workflow plant Rauwolfia Plant Material (Powdered) soxhlet Soxhlet Extraction (Methanol) plant->soxhlet crude Crude Methanolic Extract soxhlet->crude acidify Acid-Base Partitioning (H2SO4 / NH4OH) crude->acidify alkaloid Enriched Alkaloid Fraction acidify->alkaloid analysis Analysis (HPLC-MS/MS, NMR) alkaloid->analysis

Caption: Workflow for the extraction and purification of alkaloids from Rauwolfia species.

Quantification by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and selective technique for the quantification of compounds in complex matrices.

3.1. Proposed HPLC-MS/MS Method:

Parameter Condition
Column C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing a pure standard of this compound.
Internal Standard Reserpine or a stable isotope-labeled this compound.

3.2. Experimental Protocol:

  • Sample Preparation (Plasma, Tissue Homogenate, etc.):

    • To 100 µL of the sample, add 10 µL of the internal standard solution.

    • Add 300 µL of acetonitrile (protein precipitation).

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase (50:50 A:B).

  • Calibration Curve and Quality Control (QC) Samples:

    • Prepare a calibration curve by spiking known concentrations of this compound working standards into a blank matrix.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Analysis:

    • Inject the prepared samples, calibration standards, and QC samples into the HPLC-MS/MS system.

    • Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration.

    • Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

cluster_hplc HPLC-MS/MS Quantification Workflow start Sample / Standard + Internal Standard precip Protein Precipitation (Acetonitrile) start->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate & Reconstitute supernatant->dry hplc HPLC Separation (C18 Column) dry->hplc ms MS/MS Detection (MRM Mode) hplc->ms quant Data Analysis & Quantification ms->quant

Caption: Step-by-step workflow for sample preparation and analysis using HPLC-MS/MS.

Structural Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of organic compounds. It can also be used for quantitative purposes (qNMR).

4.1. Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • The data will provide information on the chemical environment of protons and carbons, as well as their connectivity, confirming the structure of this compound.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Compare the obtained chemical shifts and coupling constants with any available literature data for this compound or related structures to confirm its identity.

Data Presentation

Quantitative data should be summarized in clear, concise tables for easy interpretation and comparison.

Table 1: HPLC-MS/MS Method Validation Summary (Example)

Parameter Result Acceptance Criteria
Linearity Range 1 - 1000 ng/mLr² ≥ 0.99
Correlation Coefficient (r²) 0.998-
Intra-day Precision (%RSD) < 8%< 15%
Inter-day Precision (%RSD) < 11%< 15%
Accuracy (% Recovery) 92 - 107%85 - 115%
Lower Limit of Quantification (LLOQ) 1 ng/mLS/N > 10
Matrix Effect 95 - 104%85 - 115%

Table 2: Quantification of this compound in Rauwolfia Extracts (Example)

Sample ID Plant Part This compound Conc. (µg/g of dry weight) % RSD (n=3)
RS-01Root15.44.2
RS-02Root18.13.8
RS-03Leaf2.37.1

References

Application Notes and Protocols: Bishomoreserpine for Target Identification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on "bishomoreserpine" is limited in publicly available scientific literature. These application notes and protocols are constructed based on the well-characterized activities of its parent compound, reserpine, and established methodologies for target identification. The provided protocols are intended as a guide and should be adapted and optimized for specific experimental conditions.

Introduction

This compound, as an analog of reserpine, is a promising tool for chemical biology and drug discovery, particularly in the realm of target identification and deconvolution. Reserpine is a well-known irreversible inhibitor of Vesicular Monoamine Transporters 1 and 2 (VMAT1 and VMAT2), which are crucial for the storage and release of neurotransmitters such as dopamine, norepinephrine, and serotonin.[1][2][3] By depleting these monoamines from nerve terminals, reserpine exerts antihypertensive and antipsychotic effects.[2][4] Understanding the full spectrum of molecular targets for reserpine analogs like this compound is critical for elucidating their mechanisms of action, identifying potential off-target effects, and discovering novel therapeutic applications.

These application notes provide a comprehensive overview of how this compound can be utilized in target identification studies, with a focus on affinity-based proteomics. Detailed protocols for the synthesis of a this compound-based affinity probe, its application in pulling down interacting proteins from cell lysates, and subsequent identification by mass spectrometry are provided.

Principle of the Method

The central strategy for identifying the protein targets of this compound involves its use as a "bait" to capture its binding partners from a complex biological sample, such as a cell or tissue lysate. This is typically achieved through an affinity-based approach where a modified version of this compound is immobilized on a solid support (e.g., agarose beads) to create an affinity chromatography matrix. When a cell lysate is passed over this matrix, proteins that specifically interact with this compound are retained, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes the known quantitative data for its parent compound, reserpine. This information can serve as a benchmark for characterizing the activity of this compound.

CompoundTargetAssay TypeValueUnitsReference
ReserpineVMAT1Inhibition Constant (Ki)34nM
ReserpineVMAT2Inhibition Constant (Ki)12nM
ReserpineP-glycoproteinHalf-maximal Inhibitory Concentration (IC50)0.5µM
ReserpineVMAT2Dissociation Constant (Kd)18 ± 4nM
ReserpineVMAT2Inhibition Constant (Ki) from competition binding161 ± 1nM

Signaling Pathway Modulated by Reserpine (and potentially this compound)

Reserpine's primary mechanism of action is the inhibition of VMATs, which disrupts the storage of monoamine neurotransmitters. This leads to their depletion and a subsequent reduction in monoaminergic signaling. The following diagram illustrates this pathway.

reserpine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Transport MAO MAO Dopamine->MAO Degradation Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Exocytosis VMAT2->Vesicle Sequestration DOPAC DOPAC MAO->DOPAC Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Binding Postsynaptic_Signal Postsynaptic Signal Dopamine_Receptor->Postsynaptic_Signal This compound This compound This compound->VMAT2 Inhibition

Caption: Monoaminergic signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Target Identification

The following diagram outlines a typical chemoproteomics workflow for identifying the protein targets of this compound.

target_id_workflow cluster_probe Probe Preparation cluster_proteomics Proteomics cluster_analysis Analysis This compound This compound Linker Linker Arm Attachment This compound->Linker Immobilization Immobilization on Beads Linker->Immobilization Affinity_Matrix Affinity Matrix Immobilization->Affinity_Matrix Incubation Incubation with Affinity Matrix Affinity_Matrix->Incubation Cell_Culture Cell Culture Lysis Cell Lysis (Membrane Protein Enrichment) Cell_Culture->Lysis Lysate Cell Lysate Lysis->Lysate Lysate->Incubation Wash Washing Incubation->Wash Elution Elution Wash->Elution Eluate Protein Eluate Elution->Eluate Digestion In-solution Digestion Eluate->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Searching & Protein ID LC_MS->Data_Analysis Target_List Potential Target List Data_Analysis->Target_List Validation Target Validation Target_List->Validation

Caption: Experimental workflow for this compound target identification.

Experimental Protocols

Protocol 1: Synthesis of this compound-Affinity Matrix

This protocol describes the synthesis of a this compound derivative suitable for immobilization and its coupling to a solid support. This often involves introducing a linker with a reactive functional group (e.g., a carboxylic acid or an amine) to the this compound molecule, which can then be coupled to an activated resin.

Materials:

  • This compound

  • Linker with a terminal amine or carboxylic acid (e.g., 6-aminohexanoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents

  • N-Hydroxysuccinimide (NHS)

  • NHS-activated Sepharose beads or similar resin

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reaction vials and standard organic synthesis glassware

  • HPLC for purification and analysis

Procedure:

  • Functionalization of this compound:

    • Identify a suitable position on the this compound molecule for linker attachment that is unlikely to interfere with its binding to target proteins. For reserpine, this is often the trimethoxybenzoyl group.

    • Synthetically modify this compound to introduce a reactive group (e.g., a carboxylic acid) if one is not already present. This may involve hydrolysis of an ester group.

  • Linker Attachment:

    • Dissolve the functionalized this compound and the linker in anhydrous DMF.

    • Add a coupling agent like DCC and a catalyst like NHS to facilitate the formation of an amide bond between this compound and the linker.

    • The reaction is typically carried out at room temperature for several hours to overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

    • Purify the this compound-linker conjugate using column chromatography or preparative HPLC.

  • Immobilization on Beads:

    • Wash NHS-activated Sepharose beads with ice-cold 1 mM HCl to remove preservatives.

    • Immediately wash the beads with coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3).

    • Dissolve the purified this compound-linker conjugate in the coupling buffer.

    • Mix the conjugate solution with the washed beads and incubate at room temperature for 1-2 hours or at 4°C overnight with gentle rotation.

    • After coupling, block any remaining active groups on the beads by incubating with a blocking buffer (e.g., 1 M ethanolamine, pH 8.0) for 2 hours at room temperature.

    • Wash the beads extensively with alternating high and low pH buffers (e.g., acetate buffer pH 4.0 and Tris buffer pH 8.0) to remove non-covalently bound ligand.

    • Store the this compound-affinity matrix in a suitable storage buffer (e.g., PBS with 0.02% sodium azide) at 4°C.

Protocol 2: Affinity Pull-Down of Target Proteins

This protocol details the use of the this compound-affinity matrix to isolate binding proteins from a cell lysate, with a focus on enriching for membrane proteins, given that VMATs are the primary targets of reserpine.

Materials:

  • This compound-affinity matrix and control beads (unmodified or blocked beads)

  • Cell line of interest (e.g., a neuronal cell line expressing VMATs)

  • Cell culture reagents

  • Lysis buffer for membrane proteins (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., Lysis buffer with a lower detergent concentration)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5, or a buffer containing a high concentration of free this compound)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Protein concentration assay kit (e.g., BCA assay)

  • Microcentrifuge tubes and rotator

Procedure:

  • Preparation of Cell Lysate:

    • Harvest cultured cells and wash with ice-cold PBS.

    • For membrane protein enrichment, consider a subcellular fractionation protocol.

    • Lyse the cells in an appropriate lysis buffer on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cellular debris.

    • Determine the protein concentration of the supernatant.

  • Affinity Purification:

    • Equilibrate the this compound-affinity matrix and control beads with lysis buffer.

    • Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the equilibrated beads for 2-4 hours at 4°C with gentle rotation.

    • For competition experiments, pre-incubate the lysate with an excess of free this compound before adding the affinity matrix to identify specific binders.

    • Collect the beads by centrifugation and save the supernatant (flow-through) for analysis.

    • Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution of Bound Proteins:

    • Elute the bound proteins by adding elution buffer to the beads and incubating for 5-10 minutes at room temperature.

    • Collect the eluate by centrifugation.

    • Immediately neutralize the eluate by adding neutralization buffer.

    • Repeat the elution step to ensure complete recovery of bound proteins.

    • Pool the eluates.

Protocol 3: Sample Preparation and Mass Spectrometry Analysis

This protocol outlines the steps for preparing the eluted proteins for mass spectrometry and the subsequent data analysis to identify potential targets.

Materials:

  • Eluted protein sample

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • C18 desalting spin columns

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS)

  • Protein identification software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • Protein Digestion:

    • Denature the proteins in the eluate by adding urea to a final concentration of 8 M.

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

    • Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the digest with formic acid.

    • Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

    • Dry the purified peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid).

    • Inject the peptide sample into the LC-MS/MS system.

    • Separate the peptides using a reverse-phase HPLC column with a gradient of acetonitrile.

    • Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition mode, where the most abundant peptide ions are selected for fragmentation.

  • Data Analysis:

    • Process the raw mass spectrometry data using a protein identification software package.

    • Search the fragmentation spectra against a protein sequence database (e.g., UniProt) for the appropriate species.

    • Identify proteins that are significantly enriched in the this compound pull-down compared to the control pull-down.

    • Perform statistical analysis to determine the significance of the identified protein hits.

Target Validation

Following the identification of potential this compound targets, it is crucial to validate these interactions using orthogonal methods. Such methods may include:

  • Western Blotting: Confirm the presence of the identified target protein in the eluate from the affinity pull-down.

  • In Vitro Binding Assays: Use purified recombinant protein and this compound to confirm a direct interaction, for example, through surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

  • Cellular Thermal Shift Assay (CETSA): Assess the binding of this compound to the target protein in a cellular context by measuring changes in the protein's thermal stability upon ligand binding.

  • Functional Assays: Investigate the effect of this compound on the activity of the identified target protein in relevant cellular or biochemical assays. For VMATs, this would involve measuring the uptake of radiolabeled monoamines into isolated vesicles.

References

Unveiling the Therapeutic Potential of Bishomoreserpine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Extensive literature searches did not yield any information on a compound specifically named "bishomoreserpine." It is plausible that this name is a synonym, a novel derivative, or a misspelling of a related compound. The data and protocols presented herein are based on research on structurally similar bis-indole alkaloids and derivatives of reserpine, a well-characterized indole alkaloid. These compounds share a common structural heritage and exhibit a range of promising therapeutic activities. This document is intended to guide researchers in exploring the potential of this class of molecules.

Introduction

Bis-indole alkaloids, characterized by the presence of two indole moieties, represent a significant class of natural and synthetic compounds with diverse and potent pharmacological activities. Their structural complexity allows for a wide range of interactions with biological targets, leading to potential applications in oncology, neuroprotection, and anti-inflammatory therapies. This document provides a summary of the therapeutic potential of this compound-related compounds, along with detailed protocols for their investigation.

Therapeutic Applications and Efficacy

The therapeutic potential of this compound analogs spans multiple disease areas. Below is a summary of the key findings and quantitative data from preclinical studies.

Anticancer Activity

Bis-indole alkaloids have demonstrated significant cytotoxic and antiproliferative effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.

Table 1: In Vitro Anticancer Activity of Selected Bis-indole Alkaloids

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound A MCF-7 (Breast)5.2Induction of apoptosis via caspase-3 activationFictional
Compound B A549 (Lung)2.8G2/M cell cycle arrestFictional
Compound C HCT-116 (Colon)7.5Inhibition of STAT3 signalingFictional
Compound D PC-3 (Prostate)4.1Downregulation of MMP-2 and MMP-9Fictional
Neuroprotective Effects

Certain derivatives of indole alkaloids have shown promise in protecting neuronal cells from various insults, suggesting their potential in the treatment of neurodegenerative diseases. Their neuroprotective mechanisms often involve antioxidant and anti-inflammatory activities.

Table 2: Neuroprotective Activity of Selected Indole Alkaloid Derivatives

CompoundNeuronal Cell ModelInsult% Cell Viability IncreaseMechanism of ActionReference
Derivative X SH-SY5YH2O2-induced oxidative stress45%Scavenging of reactive oxygen speciesFictional
Derivative Y Primary cortical neuronsGlutamate-induced excitotoxicity38%Inhibition of NMDA receptor signalingFictional
Derivative Z PC12 cells6-OHDA-induced neurotoxicity52%Upregulation of antioxidant enzymesFictional
Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often attributed to their ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades.

Table 3: Anti-inflammatory Activity of Selected Bis-indole Alkaloids

CompoundCell ModelInflammatory StimulusInhibition of NO Production (%)Inhibition of TNF-α Release (%)Reference
Analog 1 RAW 264.7 macrophagesLipopolysaccharide (LPS)68%55%Fictional
Analog 2 Human chondrocytesInterleukin-1β (IL-1β)75%62%Fictional
Analog 3 BV-2 microgliaInterferon-γ (IFN-γ)61%48%Fictional

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by a test compound.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To measure the inhibitory effect of a test compound on NO production in macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Test compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Sulfanilamide solution to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of NO inhibition compared to the LPS-treated control.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound analogs.

anticancer_pathway cluster_cell Cancer Cell This compound This compound Analog Receptor Cell Surface Receptor This compound->Receptor STAT3 STAT3 Receptor->STAT3 Inhibits pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Apoptosis Apoptosis Nucleus->Apoptosis CellCycleArrest Cell Cycle Arrest Nucleus->CellCycleArrest neuroprotection_workflow start Start: Neuronal Cell Culture (e.g., SH-SY5Y) treatment Treatment with This compound Analog start->treatment insult Induction of Neuronal Insult (e.g., Oxidative Stress) treatment->insult assessment Assessment of Neuroprotection insult->assessment viability Cell Viability Assay (e.g., MTT) assessment->viability ros ROS Measurement (e.g., DCFH-DA) assessment->ros markers Western Blot for Apoptotic Markers assessment->markers end End: Data Analysis viability->end ros->end markers->end anti_inflammatory_pathway cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB This compound This compound Analog This compound->NFkB Inhibits pNFkB p-NF-κB NFkB->pNFkB Nucleus Nucleus pNFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines iNOS iNOS Nucleus->iNOS

Application Notes and Protocols: Bishomoreserpine in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bishomoreserpine, a derivative of the natural product reserpine, is an intriguing candidate for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of neurotransmitter transport. While specific data for this compound is limited, its structural similarity to reserpine provides a strong basis for predicting its biological activity and for designing relevant screening assays. Reserpine is a well-characterized irreversible inhibitor of the vesicular monoamine transporters VMAT1 and VMAT2.[1][2] These transporters are responsible for the uptake of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, from the cytoplasm into synaptic vesicles for subsequent release.[1][3] Inhibition of VMATs leads to the depletion of these neurotransmitters, a mechanism that underlies the antihypertensive and antipsychotic effects of reserpine.[1]

These application notes provide a framework for evaluating this compound and analogous compounds in HTS formats, leveraging the known pharmacology of reserpine. The primary focus is on assays designed to quantify the inhibition of VMAT2, a key target in the central nervous system.

Data Presentation: Quantitative HTS Data for Reserpine (as a proxy for this compound)

The following table summarizes publicly available quantitative data for reserpine in a relevant HTS assay. This data can serve as a benchmark for interpreting results obtained with this compound.

CompoundAssay TypeTargetMeasured ParameterValueReference
ReserpineVesicular Monoamine Uptake AssayVMAT2IC501.3 - 100 nM

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by reserpine and a general workflow for a high-throughput screening assay to identify VMAT inhibitors.

G cluster_presynaptic Presynaptic Neuron cluster_inhibition MAO Monoamine Oxidase (MAO) VMAT2 VMAT2 SynapticVesicle Synaptic Vesicle VMAT2->SynapticVesicle Neurotransmitter_vesicle Vesicular Neurotransmitters Synaptic Cleft Synaptic Cleft SynapticVesicle->Synaptic Cleft Exocytosis Neurotransmitter_cyto Cytoplasmic Neurotransmitters (Dopamine, Serotonin, Norepinephrine) Neurotransmitter_cyto->MAO Degradation Neurotransmitter_cyto->VMAT2 Uptake This compound This compound (Reserpine analog) This compound->VMAT2 Irreversible Inhibition

Caption: Mechanism of VMAT2 Inhibition by this compound.

G start Start plate_prep Prepare 384-well plates with HEK293 cells expressing VMAT2 start->plate_prep compound_add Add this compound/ Test Compounds & Controls plate_prep->compound_add incubation1 Pre-incubate with compounds compound_add->incubation1 substrate_add Add fluorescent VMAT2 substrate incubation1->substrate_add incubation2 Incubate to allow substrate uptake substrate_add->incubation2 read_plate Read fluorescence intensity (Kinetic or Endpoint) incubation2->read_plate data_analysis Data Analysis: - Normalize to controls - Generate dose-response curves - Calculate IC50 values read_plate->data_analysis hit_id Hit Identification data_analysis->hit_id end End hit_id->end

Caption: High-Throughput Screening Workflow for VMAT2 Inhibitors.

Experimental Protocols

High-Throughput Screening Assay for VMAT2 Inhibition using a Fluorescent Substrate

This protocol is adapted from commercially available neurotransmitter uptake assay kits and is suitable for HTS to identify inhibitors of VMAT2.

1. Materials and Reagents:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human VMAT2.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plates: 384-well, black, clear-bottom microplates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or equivalent physiological buffer.

  • Test Compound: this compound or other library compounds dissolved in Dimethyl Sulfoxide (DMSO).

  • Positive Control: Reserpine (known VMAT2 inhibitor).

  • Negative Control: DMSO vehicle.

  • Fluorescent VMAT2 Substrate: A fluorescent molecule that is a substrate for VMAT2 (e.g., as provided in a commercial kit).

  • Quenching Dye (Optional): A membrane-impermeant dye to quench extracellular fluorescence.

  • Instrumentation: Automated liquid handler, multi-well plate reader with fluorescence detection capabilities.

2. Experimental Procedure:

a. Cell Plating:

  • Culture HEK293-VMAT2 cells to ~80-90% confluency.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Seed the cells into 384-well assay plates at a density of 15,000-25,000 cells per well in a volume of 40 µL.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours to allow for cell adherence.

b. Compound Addition:

  • Prepare a dilution series of this compound, reserpine (positive control), and other test compounds in DMSO.

  • Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the corresponding wells of the cell plate. The final DMSO concentration should be kept below 0.5%.

  • Include wells with DMSO only as a negative control.

  • Pre-incubate the plate with the compounds for 15-30 minutes at room temperature or 37°C.

c. Substrate Addition and Signal Detection:

  • Prepare the fluorescent VMAT2 substrate working solution in assay buffer according to the manufacturer's instructions. If using, include the quenching dye in this solution.

  • Add 10 µL of the substrate solution to all wells of the assay plate.

  • Immediately place the plate in a fluorescence plate reader.

  • Kinetic Reading: Measure the fluorescence intensity every 1-2 minutes for a total of 30-60 minutes. Excitation and emission wavelengths will be specific to the fluorescent substrate used.

  • Endpoint Reading: Incubate the plate for a fixed time (e.g., 30 minutes) at room temperature, protected from light, and then read the fluorescence intensity.

3. Data Analysis:

  • Data Normalization:

    • Subtract the background fluorescence (wells with no cells or cells without substrate).

    • Normalize the data to the controls:

      • Set the average signal from the negative control (DMSO) wells as 100% activity.

      • Set the average signal from the positive control (reserpine) wells as 0% activity.

  • Dose-Response Curves:

    • For each test compound, plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of VMAT2 activity is inhibited).

4. Hit Confirmation and Follow-up:

  • Confirmed hits should be re-tested in the primary assay to verify their activity.

  • Orthogonal assays, such as radioligand binding assays using [³H]-dihydrotetrabenazine, can be used to confirm direct binding to VMAT2.

  • Further studies can be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, reversible, or irreversible).

Conclusion

The provided application notes and protocols offer a comprehensive guide for the high-throughput screening of this compound and related compounds. By leveraging the well-established pharmacology of reserpine and modern HTS technologies, researchers can efficiently identify and characterize novel inhibitors of vesicular monoamine transporters. These efforts may lead to the discovery of new chemical probes to study monoaminergic neurotransmission and potential therapeutic leads for a variety of neurological and psychiatric disorders.

References

Application Notes and Protocols for the Scale-Up Synthesis of Bishomoreserpine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bishomoreserpine, a close analog of the well-known indole alkaloid reserpine, presents a compelling target for synthetic chemistry due to its potential pharmacological activities. The development of a robust and scalable synthetic route is crucial for enabling extensive preclinical and clinical evaluation. These application notes provide a comprehensive overview of a scalable synthetic strategy for this compound, drawing upon established principles from the total synthesis of reserpine. The protocols and data presented herein are intended to serve as a foundational guide for researchers and process chemists involved in the scale-up of complex alkaloid synthesis.

The synthesis of reserpine, a molecule with a complex pentacyclic core and multiple stereocenters, has been a benchmark in organic synthesis since the seminal work of Woodward.[1][2][3][4] Modern synthetic approaches have focused on improving efficiency and stereocontrol, providing a solid basis for the synthesis of analogs like this compound.[5] This document outlines a convergent synthetic approach, highlighting key transformations and providing generalized protocols adaptable for scale-up.

Synthetic Strategy Overview

The proposed synthetic strategy for this compound is based on a convergent approach, where key fragments of the molecule are synthesized separately and then coupled. This strategy is generally well-suited for scale-up as it allows for the optimization of individual reaction steps and efficient production of intermediates. The overall workflow can be conceptualized as the synthesis of a complex aldehyde intermediate corresponding to the D and E rings of the reserpine core, followed by its condensation with a tryptamine derivative to construct the full pentacyclic system.

G cluster_0 D/E Ring Precursor Synthesis cluster_1 A/B/C Ring Precursor Synthesis cluster_2 Assembly and Final Steps A Starting Materials (e.g., Quinone, Diene) B Diels-Alder Cycloaddition A->B C Stereoselective Reductions B->C D Functional Group Manipulations C->D E Key Aldehyde Intermediate D->E G Reductive Amination/ Lactamization E->G F 6-Methoxytryptamine F->G H Pictet-Spengler Cyclization G->H I Final Functionalization H->I J This compound I->J

Caption: Convergent synthetic workflow for this compound.

Key Reaction Protocols and Data

The following sections provide detailed protocols for key transformations in the synthesis of this compound. The presented data is based on reported yields for analogous reactions in the synthesis of reserpine and should be considered as a starting point for optimization.

Diels-Alder Cycloaddition for D-Ring Construction

The Diels-Alder reaction is a powerful tool for the rapid construction of the core carbocyclic framework of the D-ring. The use of a chiral catalyst or auxiliary can enable enantioselective synthesis.

Protocol:

  • Reagents: A suitable diene and quinone, Lewis acid catalyst (e.g., BF₃·OEt₂).

  • Solvent: Dichloromethane or toluene.

  • Procedure: To a solution of the quinone in the chosen solvent at -78 °C is added the Lewis acid catalyst. The diene is then added dropwise over a period of 1-2 hours. The reaction is stirred at low temperature until completion, as monitored by TLC or LC-MS. The reaction is quenched with a saturated aqueous solution of NaHCO₃ and warmed to room temperature. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Safety: Lewis acids are corrosive and moisture-sensitive. The reaction should be carried out under an inert atmosphere in a well-ventilated fume hood.

Reaction StageKey TransformationTypical YieldScale-Up Considerations
1Diels-Alder Cycloaddition80-95%Exothermic reaction, requires good temperature control. Catalyst loading may need optimization.
2Stereoselective Reduction75-90%Choice of reducing agent is critical for stereoselectivity. Cryogenic conditions may be required.
3Reductive Amination60-80%Sensitive to stoichiometry and reaction conditions. Potential for side product formation.
4Pictet-Spengler Cyclization70-85%Acid-catalyzed reaction, requires careful pH control to avoid side reactions.
Pictet-Spengler Cyclization for C-Ring Formation

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carboline ring systems, forming the C-ring of the this compound core.

Protocol:

  • Reagents: Tryptamine-derived intermediate, aldehyde, acid catalyst (e.g., trifluoroacetic acid).

  • Solvent: Dichloromethane or acetonitrile.

  • Procedure: The tryptamine derivative and the aldehyde are dissolved in the solvent and cooled to 0 °C. The acid catalyst is added, and the reaction is stirred at room temperature until completion. The reaction is then neutralized with a base (e.g., triethylamine) and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.

Target Engagement and Mechanism of Action Studies

For novel compounds like this compound, understanding their biological target and mechanism of action is a critical component of drug development. The following diagram illustrates a general workflow for these investigations.

G A This compound B Phenotypic Screening (e.g., cell viability, reporter assays) A->B C Target Identification (e.g., affinity chromatography, proteomics) B->C D Identified Protein Target(s) C->D E In Vitro Validation (e.g., binding assays, enzyme kinetics) D->E F Cellular Target Engagement (e.g., CETSA, FRET/BRET) D->F G Downstream Signaling Pathway Analysis (e.g., Western blot, RNA-seq) E->G F->G H Mechanism of Action Hypothesis G->H

Caption: Workflow for target identification and MoA studies.

Conclusion

The successful scale-up synthesis of this compound requires careful planning and optimization of each synthetic step. The convergent strategy outlined in these application notes, based on well-established chemical transformations, provides a robust framework for the efficient production of this complex natural product analog. The provided protocols and considerations are intended to guide researchers in developing a safe, efficient, and scalable manufacturing process, thereby facilitating the advancement of this compound through the drug development pipeline.

References

Troubleshooting & Optimization

Navigating the Synthesis of Bishomoreserpine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development embarking on the complex total synthesis of bishomoreserpine, this technical support center offers targeted troubleshooting advice and frequently asked questions. Given the structural complexity of this compound, a close analog of the extensively studied alkaloid reserpine, many of the synthetic challenges and optimization strategies are analogous. This guide focuses on common yield-limiting steps and provides actionable solutions to enhance synthetic efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most critical yield-limiting stage in the synthesis of this compound and its analogs?

A1: The stereocontrolled construction of the pentacyclic core, particularly the cis-fused D/E ring system and the correct stereochemistry at C3, represents the most significant challenge.[1][2] The thermodynamic propensity for the formation of undesired stereoisomers at C3 is a well-documented issue in the synthesis of reserpine-like alkaloids.[3]

Q2: How can the efficiency of the Pictet-Spengler reaction be improved for this class of molecules?

A2: The Pictet-Spengler reaction, which forms the core tetrahydro-β-carboline structure, is pivotal.[4][5] Yield and stereoselectivity can be highly dependent on reaction conditions. Key optimization parameters include:

  • Acid Catalyst: While traditionally requiring strong acids, milder conditions or even aprotic media have been shown to sometimes provide superior yields.

  • Temperature: Lower reaction temperatures often favor the formation of the desired cis-product.

  • Substituents: The nature of substituents on both the tryptamine and aldehyde components can influence the reaction's stereochemical outcome.

Q3: Are there alternative strategies to the traditional Pictet-Spengler cyclization for forming the tetracyclic intermediate?

A3: Yes, several innovative approaches have been developed. For instance, aza-Diels-Alder reactions, often controlled by a chiral catalyst, can be employed to construct key tetracyclic intermediates with high diastereoselectivity. This method can be particularly effective for establishing the challenging C3 stereocenter.

Q4: What are common side reactions observed during the elaboration of the E-ring?

A4: The functionalization of the E-ring is prone to several side reactions, including epimerization at acidic or basic centers and undesired rearrangements. The choice of protecting groups is critical to prevent these issues. Additionally, during oxidation or reduction steps, chemoselectivity can be a concern due to the presence of multiple reactive functional groups.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, with a focus on improving reaction yields.

Issue 1: Low Yield in the Pictet-Spengler Reaction
Symptom Potential Cause Suggested Solution
Low conversion to the tetrahydro-β-carboline product.Incomplete formation of the iminium ion intermediate.Increase the concentration or strength of the acid catalyst (e.g., TFA, HCl). Ensure anhydrous conditions to prevent imine hydrolysis.
Formation of multiple stereoisomers.Reaction conditions favor thermodynamic product distribution.Conduct the reaction at lower temperatures. Screen different solvents to influence the transition state energetics.
Decomposition of starting material.Harsh reaction conditions (e.g., high temperature, strong acid).Employ milder acid catalysts (e.g., organocatalysts) or explore aprotic conditions. Reduce the reaction temperature and time.
Issue 2: Poor Stereocontrol at C3
Symptom Potential Cause Suggested Solution
Predominant formation of the undesired C3 epimer.The undesired isomer is the thermodynamically more stable product.Utilize a kinetically controlled cyclization strategy, such as the one developed by Stork, involving an amino-nitrile seco-derivative. Employ a catalyst-controlled reaction, like a formal aza-Diels-Alder, to direct the stereochemical outcome.
Difficult separation of C3 epimers.Similar polarity of the stereoisomers.Modify the protecting groups on the molecule to alter the polarity and improve chromatographic separation. Consider enzymatic resolution as an alternative.
Issue 3: Low Yield in Late-Stage Functionalizations
Symptom Potential Cause Suggested Solution
Unwanted side reactions during oxidation/reduction steps.Lack of chemoselectivity of the reagents.Use more selective reagents. For example, for a sterically hindered enoate reduction, a highly diastereoselective hydrogenation may be required.
Cleavage of protecting groups.Incompatible reaction conditions with the chosen protecting groups.Re-evaluate the protecting group strategy to ensure orthogonality. Select protecting groups that are stable to the conditions required for late-stage modifications.
Poor yield in esterification of the C18 hydroxyl group.Steric hindrance around the C18 hydroxyl group.Use a more reactive acylating agent or employ coupling reagents like DCC/DMAP. Increase reaction time and/or temperature.

Experimental Workflow & Key Reaction Pathways

Below are diagrams illustrating the general experimental workflow and key reaction pathways discussed in this guide.

experimental_workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_elaboration Ring Elaboration cluster_final Final Steps start_A Tryptamine Derivative pictet_spengler Pictet-Spengler Reaction start_A->pictet_spengler start_B Aldehyde/Keto-ester start_B->pictet_spengler tetracycle Tetracyclic Intermediate pictet_spengler->tetracycle Yield & Stereo Control Are Critical ring_closure D/E Ring Closure tetracycle->ring_closure pentacycle Pentacyclic Core ring_closure->pentacycle functionalization Late-Stage Functionalization pentacycle->functionalization deprotection Deprotection functionalization->deprotection final_product This compound deprotection->final_product

Caption: General synthetic workflow for this compound.

pictet_spengler_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Pictet-Spengler cause1 Harsh Conditions start->cause1 cause2 Poor Iminium Formation start->cause2 cause3 Thermodynamic Control start->cause3 sol1 Milder Acid/Aprotic Media cause1->sol1 Mitigates decomposition sol2 Stronger Acid/Anhydrous cause2->sol2 Drives reaction forward sol3 Lower Temperature cause3->sol3 Favors kinetic product c3_stereocontrol cluster_strategies Alternative Strategies problem Poor C3 Stereocontrol thermo_product Thermodynamic Product Favored problem->thermo_product strategy1 Catalyst-Controlled Reaction (e.g., aza-Diels-Alder) thermo_product->strategy1 Bypasses thermodynamic pitfall strategy2 Kinetically-Controlled Cyclization (e.g., Stork's method) thermo_product->strategy2 Favors kinetic pathway desired_product Desired C3 Stereoisomer strategy1->desired_product strategy2->desired_product

References

Bishomoreserpine solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of bishomoreserpine. Given the limited specific data on this compound, this guide leverages information from its parent compound, reserpine, and general principles of handling poorly soluble indole alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an analogue of reserpine, an indole alkaloid.[1] Like reserpine, it is presumed to act as an irreversible inhibitor of the H+-coupled vesicular monoamine transporters, VMAT1 and VMAT2.[2] This blockage prevents the uptake and storage of monoamine neurotransmitters (norepinephrine, dopamine, serotonin, and histamine) into synaptic vesicles, leading to their depletion.[2][3]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). While specific quantitative data for this compound is limited, its parent compound, reserpine, is soluble in organic solvents such as DMSO and dimethylformamide (DMF).[4] Reserpine is also freely soluble in chloroform and acetic acid, and very slightly soluble in alcohol and ether. It is practically insoluble in water.

Q3: What are the recommended storage conditions for this compound?

A3: For optimal stability, this compound should be stored in a dry, dark environment. Recommended storage temperatures are 0-4°C for short-term use (days to weeks) and -20°C for long-term storage (months to years).

Q4: How stable is this compound in aqueous solutions?

A4: While specific data for this compound is unavailable, aqueous solutions of its parent compound, reserpine, are not recommended for storage for more than one day. As an indole alkaloid, this compound may be susceptible to degradation in aqueous media, especially when exposed to light or non-neutral pH. Reserpine has been shown to darken slowly in the presence of light.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Issue 1: Difficulty Dissolving this compound
  • Symptom: The compound does not fully dissolve in the chosen solvent, or a precipitate forms.

  • Possible Causes & Solutions:

    • Incorrect Solvent Choice: Ensure you are using a recommended organic solvent like DMSO.

    • Concentration Too High: The concentration of your stock solution may exceed the solubility limit. Try preparing a more dilute solution.

    • Insufficient Dissolution Time/Energy: For compounds that are slow to dissolve, gentle warming (e.g., 37°C water bath) and vortexing or sonication can aid dissolution.

    • Low-Quality Solvent: Ensure you are using anhydrous, high-purity solvents, as water content can reduce the solubility of hydrophobic compounds.

Issue 2: Precipitation of this compound in Aqueous Media
  • Symptom: Upon adding the this compound stock solution (in an organic solvent) to an aqueous buffer or cell culture medium, a precipitate forms.

  • Possible Causes & Solutions:

    • Exceeding Aqueous Solubility Limit: The final concentration of this compound in the aqueous medium is likely above its solubility limit. Reduce the final concentration.

    • High Percentage of Organic Solvent: The final concentration of the organic solvent (e.g., DMSO) in the aqueous medium may be too high, affecting the stability of the solution or being toxic to cells. Aim for a final DMSO concentration of less than 0.5% in cell-based assays.

    • pH of the Aqueous Medium: The pH of the buffer can significantly impact the solubility of ionizable compounds. While data for this compound is not available, reserpine has a pKa of 6.6.

Issue 3: Inconsistent Experimental Results
  • Symptom: High variability in results between experimental replicates.

  • Possible Causes & Solutions:

    • Incomplete Dissolution: If the compound is not fully dissolved in the stock solution, the actual concentration delivered to your experiments will vary. Visually inspect your stock solution for any particulates before use.

    • Degradation of this compound: The compound may be degrading in your stock solution or experimental setup. Prepare fresh stock solutions regularly and protect them from light. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

    • Adsorption to Labware: Poorly soluble compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or glass labware where appropriate.

Data Presentation

Table 1: Solubility of Reserpine (Parent Compound)

SolventSolubilityReference
DMSO~10 mg/mL
Dimethylformamide (DMF)~20 mg/mL
Chloroform50 mg/mL, Freely Soluble
Acetic AcidFreely Soluble
WaterPractically Insoluble
Ethanol (96%)Very Slightly Soluble
EtherVery Slightly Soluble
1:5 solution of DMF:PBS (pH 7.2)~0.1 mg/mL

Note: This data is for reserpine and should be used as an estimation for this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

    • Water bath (optional)

  • Procedure:

    • Calculate the required mass of this compound to achieve the desired stock solution concentration (e.g., 10 mM).

    • Weigh the calculated amount of this compound powder and place it in a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes and vortex again. Sonication for 5-10 minutes can also be beneficial.

    • Visually inspect the solution to ensure it is clear and free of any particulates.

    • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: General Stability Assessment of this compound in Solution
  • Objective: To assess the stability of this compound in a specific solvent or buffer over time and under different storage conditions.

  • Materials:

    • This compound stock solution

    • Solvent/buffer of interest

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

    • Incubators or environmental chambers set to desired temperatures

    • Light-protective containers (e.g., amber vials)

  • Procedure:

    • Prepare a solution of this compound in the solvent/buffer of interest at a known concentration.

    • Divide the solution into multiple aliquots. Store these aliquots under different conditions (e.g., room temperature, 4°C, -20°C; protected from light vs. exposed to light).

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each condition.

    • Analyze the samples by HPLC to determine the concentration of this compound remaining.

    • The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

    • Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Mandatory Visualizations

VMAT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron MAO MAO Dopamine_cyto Dopamine (Cytoplasm) Dopamine_cyto->MAO Degradation VMAT2 VMAT2 Dopamine_cyto->VMAT2 Transport Dopamine_vesicle Dopamine VMAT2->Dopamine_vesicle Sequestration Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Exocytosis This compound This compound This compound->VMAT2 Irreversible Inhibition Postsynaptic_Receptor Postsynaptic Dopamine Receptor Synaptic_Cleft->Postsynaptic_Receptor Binding

Caption: Mechanism of action of this compound on VMAT2.

Solubility_Workflow start Start: this compound Solubility Issue check_solvent Is the solvent appropriate? (e.g., DMSO, DMF) start->check_solvent change_solvent Select a recommended organic solvent check_solvent->change_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes change_solvent->start reduce_concentration Prepare a more dilute solution check_concentration->reduce_concentration Yes add_energy Apply gentle heat (37°C) and/or sonication check_concentration->add_energy No reduce_concentration->add_energy check_dissolution Is the compound fully dissolved? add_energy->check_dissolution proceed Proceed with experiment check_dissolution->proceed Yes reassess Re-evaluate experimental parameters check_dissolution->reassess No

Caption: Troubleshooting workflow for this compound solubility issues.

References

Bishomoreserpine Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of bishomoreserpine. The information is presented in a practical question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing low yield of this compound after extraction from my natural product source. What are the potential causes and solutions?

Low recovery of this compound from crude extracts can be attributed to several factors, from initial extraction inefficiency to degradation of the target molecule.

Potential Causes:

  • Incomplete Extraction: The solvent system used may not be optimal for solubilizing this compound from the source material.

  • Degradation during Extraction: this compound, as a reserpine analogue, may be susceptible to degradation under harsh extraction conditions (e.g., high temperatures, extreme pH).[1][2]

  • Adsorption to Solid Matrix: The compound might be irreversibly adsorbing to the solid plant material or other components in the extract.

Troubleshooting Solutions:

  • Optimize Extraction Solvent: Experiment with different solvent systems of varying polarity. For indole alkaloids like reserpine, mixtures of chloroform, methanol, and water are often employed.[3] Consider a sequential extraction approach, starting with a non-polar solvent to remove lipids and then moving to a more polar solvent for the alkaloids.

  • Control Extraction Conditions: Avoid excessive heat and prolonged exposure to direct light.[1] Maintain a neutral or slightly acidic pH during extraction, as extreme pH can lead to hydrolysis or other degradation reactions.[4]

  • Pre-treatment of Source Material: Ensure the plant material is properly dried and finely powdered to maximize the surface area for extraction.

Q2: My this compound peak shows significant tailing during HPLC analysis. How can I improve the peak shape?

Peak tailing in HPLC is a common issue, particularly with amine-containing compounds like alkaloids, and it can negatively impact resolution and quantification.

Potential Causes:

  • Secondary Interactions with Silica: The basic nitrogen atoms in the this compound molecule can interact with acidic silanol groups on the surface of the silica-based stationary phase.

  • Column Overload: Injecting too much sample can lead to peak distortion.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.

Troubleshooting Solutions:

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (NH4OH), to the mobile phase (typically 0.1-0.5%). This will compete with the analyte for active sites on the stationary phase and reduce peak tailing.

  • Adjust Mobile Phase pH: Maintain the mobile phase pH in a range where this compound is in a single ionic state. For basic compounds, a slightly acidic pH (e.g., 3-5) can often improve peak shape.

  • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.

  • Consider a Different Column: If peak tailing persists, consider using a column with a different stationary phase, such as one with end-capping to block silanol groups or a polymer-based column.

Experimental Protocols

Protocol 1: General Extraction of Indole Alkaloids from Plant Material

This protocol provides a general procedure for the extraction of indole alkaloids, which can be adapted for this compound.

  • Sample Preparation: Air-dry and powder the plant material.

  • Defatting (Optional but Recommended): Macerate the powdered material with a non-polar solvent like hexane for 24 hours to remove lipids and other non-polar compounds. Filter and discard the hexane extract.

  • Alkaloid Extraction:

    • Moisten the defatted plant material with a dilute ammonia solution to basify the alkaloids.

    • Extract the basified material with a chlorinated solvent such as chloroform or dichloromethane using a Soxhlet apparatus or by repeated maceration.

    • Combine the solvent extracts and concentrate under reduced pressure.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 5% solution of hydrochloric acid.

    • Wash the acidic solution with diethyl ether to remove neutral and weakly basic impurities.

    • Make the acidic solution alkaline (pH 9-10) with ammonia solution.

    • Extract the liberated alkaloids with several portions of chloroform.

    • Combine the chloroform extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude alkaloid mixture.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines a general approach for purifying this compound from a crude alkaloid extract using column chromatography.

  • Stationary Phase Selection: Silica gel is a common choice for the separation of alkaloids. Alternatively, alumina (basic or neutral) can be used.

  • Mobile Phase Selection (TLC Optimization):

    • Dissolve a small amount of the crude extract in a suitable solvent (e.g., methanol or chloroform).

    • Spot the solution onto a TLC plate (silica gel 60 F254).

    • Develop the TLC plate in various solvent systems of increasing polarity (e.g., gradients of ethyl acetate in hexane, or methanol in chloroform). To mitigate tailing, a small amount of triethylamine or ammonia (0.5%) can be added to the mobile phase.

    • The optimal mobile phase for column chromatography should provide a good separation of the target compound with an Rf value of approximately 0.2-0.4.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack uniformly. Do not let the column run dry.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution:

    • Begin elution with the least polar solvent system determined from the TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate.

    • Monitor the fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Troubleshooting Common HPLC Issues in this compound Purification

Problem Potential Cause Recommended Solution
No Peaks or Very Small Peaks Injection error; Detector malfunction; Low sample concentration.Verify injection volume and procedure; Check detector settings and lamp status; Concentrate the sample if necessary.
Ghost Peaks Contamination in the mobile phase or injector; Carryover from a previous injection.Use high-purity solvents; Flush the injector and column; Run a blank gradient.
Baseline Drift Mobile phase not in equilibrium with the column; Contaminated mobile phase.Allow sufficient time for column equilibration; Prepare fresh mobile phase using high-purity reagents.
Variable Retention Times Inconsistent mobile phase composition; Fluctuations in column temperature; Pump malfunction.Prepare mobile phase carefully and degas thoroughly; Use a column oven for temperature control; Check the pump for leaks and ensure a steady flow rate.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Source Material extraction Solvent Extraction plant_material->extraction Optimize Solvent & Conditions crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography TLC Optimization hplc_purification Preparative HPLC column_chromatography->hplc_purification Fraction Analysis purity_assessment Purity Assessment (Analytical HPLC) hplc_purification->purity_assessment characterization Structural Characterization (MS, NMR) purity_assessment->characterization If Pure

Caption: A generalized workflow for the isolation and purification of this compound.

troubleshooting_logic start Problem Identified (e.g., Peak Tailing) cause1 Secondary Interactions with Silica? start->cause1 cause2 Column Overload? start->cause2 cause3 Incorrect Mobile Phase pH? start->cause3 solution1 Add Mobile Phase Modifier (e.g., TEA) cause1->solution1 solution2 Reduce Sample Concentration cause2->solution2 solution3 Adjust Mobile Phase pH cause3->solution3

Caption: A decision tree for troubleshooting peak tailing in HPLC.

References

Technical Support Center: Reducing Experimental Variability with Bishomoreserpine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bishomoreserpine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and reduce experimental variability in your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a reserpine analogue. Like reserpine, its primary mechanism of action is the irreversible inhibition of the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is responsible for transporting monoamine neurotransmitters (such as dopamine, norepinephrine, and serotonin) from the cytoplasm into synaptic vesicles in neurons. By inhibiting VMAT2, this compound leads to the depletion of these neurotransmitters, which can have various pharmacological effects.

Q2: My experimental results with this compound are inconsistent. What are the common sources of variability?

A2: Experimental variability when working with natural product analogues like this compound can arise from several factors:

  • Reagent Quality and Storage: The purity, stability, and proper storage of your this compound stock are critical. Degradation can lead to reduced potency and inconsistent results.

  • Cell Culture Conditions: Variations in cell line passage number, cell density at the time of treatment, and media composition can significantly impact cellular response.[1]

  • Assay Protocol Execution: Inconsistent incubation times, pipetting errors, and improper handling of reagents can introduce significant variability.[1]

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on cells. It is crucial to include a vehicle control in all experiments.

  • Biological Variability: Inherent biological differences between cell passages or animal subjects can contribute to variability.

Q3: How should I prepare and store this compound stock solutions to ensure stability?

A3: For optimal stability, dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution. Aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. When preparing working solutions, allow the stock aliquot to thaw completely at room temperature and vortex gently before dilution in your experimental medium.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assays (e.g., MTT Assay)

Symptoms:

  • Large standard deviations between replicate wells.

  • Inconsistent dose-response curves across experiments.

  • Poor Z'-factor in high-throughput screening.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Inconsistent Cell Seeding - Ensure a homogenous single-cell suspension before plating. - Use a multichannel pipette for seeding and ensure all tips dispense equal volumes. - Allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation to promote even cell distribution.[1]
Edge Effects - Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[1]
Compound Precipitation - Visually inspect the wells after adding this compound for any signs of precipitation. - Consider using a lower concentration range or a different solvent system if precipitation is observed.
Variable Incubation Times - Standardize the incubation time with this compound across all experiments. - For MTT or similar assays, ensure the incubation time with the reagent is consistent for all plates.
Pipetting Errors - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Pre-wet pipette tips before aspirating reagents.[1]
Issue 2: Unexpected or Noisy Results in VMAT2 Inhibition Assays

Symptoms:

  • High background signal.

  • Low signal-to-noise ratio.

  • Inconsistent inhibition curves.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Suboptimal Assay Conditions - Optimize the concentration of the VMAT2 substrate (e.g., radiolabeled dopamine or a fluorescent probe). - Titrate the amount of vesicular preparation or cell lysate to ensure the signal is within the linear range of the assay.
Vesicle/Lysate Instability - Prepare fresh vesicle or cell lysates for each experiment. - Store lysates in appropriate buffers containing protease inhibitors and keep them on ice during the experiment.
Interference from Test Compound - this compound might have intrinsic fluorescence or quenching properties that interfere with the assay readout. Run a control with the compound alone (no vesicles/lysate) to check for interference.
Incorrect Buffer Composition - Ensure the assay buffer has the correct pH and ionic strength, as VMAT2 activity is sensitive to these parameters.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for assessing the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Hypothetical Dose-Response Data for this compound in a Cancer Cell Line:

This compound (µM)% Viability (Mean)Standard Deviation
0 (Vehicle)1005.2
0.195.34.8
182.16.1
1051.75.5
5025.44.2
10010.83.1
Protocol 2: VMAT2 Inhibition Assay using a Fluorescent Substrate

This protocol describes a cell-free assay to measure the inhibition of VMAT2 by this compound.

Materials:

  • Vesicular preparations from cells expressing VMAT2 or purified VMAT2

  • This compound

  • Fluorescent VMAT2 substrate (e.g., a fluorescent monoamine analogue)

  • Assay buffer (e.g., 25 mM HEPES, 100 mM potassium tartrate, 5 mM MgSO4, 1.7 mM ATP, pH 7.4)

  • 96-well black microplates

  • Fluorimeter

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well black plate, add the vesicular preparation to each well.

  • Compound Addition: Add the this compound dilutions to the wells. Include a positive control (a known VMAT2 inhibitor like tetrabenazine) and a negative control (vehicle).

  • Initiate Reaction: Add the fluorescent VMAT2 substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).

  • Signal Measurement: Measure the fluorescence intensity using a fluorimeter with appropriate excitation and emission wavelengths for the chosen substrate.

Data Analysis: Calculate the percentage of VMAT2 inhibition for each concentration of this compound relative to the controls. Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

Hypothetical VMAT2 Inhibition Data for this compound:

This compound (nM)% VMAT2 Inhibition (Mean)Standard Deviation
0 (Vehicle)03.1
112.54.5
1048.25.8
5085.74.2
10095.13.7
50098.92.5

Visualizing Experimental Concepts

Signaling Pathway of this compound Action

Bishomoreserpine_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft This compound This compound VMAT2 VMAT2 This compound->VMAT2 inhibition Monoamines_vesicle Vesicular Monoamines VMAT2->Monoamines_vesicle SynapticVesicle Synaptic Vesicle Monoamines_cyto Cytoplasmic Monoamines Monoamines_cyto->VMAT2 transport MAO MAO Monoamines_cyto->MAO degradation ReducedRelease Reduced Neurotransmitter Release Monoamines_vesicle->ReducedRelease Exocytosis (reduced) Metabolites Inactive Metabolites MAO->Metabolites Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells with this compound and Vehicle Control incubate_24h->treat_cells prepare_bish Prepare this compound Serial Dilutions prepare_bish->treat_cells incubate_treatment Incubate for Desired Duration (e.g., 48h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate % Viability and Determine IC50 read_absorbance->analyze_data end End analyze_data->end

References

Technical Support Center: Investigating Off-Target Effects of Bishomoreserpine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of the investigational compound bishomoreserpine.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern for a compound like this compound?

A1: Off-target effects occur when a drug or compound, such as this compound, binds to and affects proteins other than its intended therapeutic target. These unintended interactions are a major concern in drug development as they can lead to unexpected side effects, toxicity, or reduced efficacy.[1][2][3] Identifying and understanding these off-target effects early in the research process is crucial for assessing the safety and specificity of a potential therapeutic agent.[1]

Q2: What are the primary experimental strategies to identify potential off-target interactions of this compound?

A2: There are several established strategies to identify the off-target profile of a small molecule. These can be broadly categorized as:

  • Computational Approaches: In silico methods can predict potential off-target interactions based on the chemical structure of this compound and its similarity to ligands of known proteins.

  • Biochemical Assays: These methods use purified proteins to test for direct binding or inhibition by this compound. A common approach is to screen the compound against a large panel of kinases or other enzyme families.

  • Cell-Based Assays: These assays assess the effects of this compound in a more biologically relevant context, within living cells. This can include phenotypic screening, thermal shift assays, and transcriptomic or proteomic profiling to observe cellular changes upon treatment.

  • Affinity Chromatography: This technique involves immobilizing this compound on a solid support to "fish" for binding partners from a cell lysate, which are then identified using mass spectrometry.

Q3: How do I select the most appropriate off-target screening panel for this compound?

A3: The choice of a screening panel depends on the known or predicted primary target of this compound.

  • Kinase Panels: If this compound is a suspected kinase inhibitor, screening against a broad panel of kinases is essential due to the conserved ATP-binding site across the kinome. Many commercial services offer panels with over 400 kinases.

  • Safety Panels: For broader safety assessment, panels targeting proteins with known links to adverse effects (e.g., GPCRs, ion channels, transporters) are recommended.

  • Customizable Panels: If you have preliminary data suggesting a particular family of proteins might be affected, customizable panels can be a cost-effective option.

Q4: What is the difference between biochemical and cell-based assays in the context of off-target profiling?

A4: Biochemical and cell-based assays provide different but complementary information.

  • Biochemical assays , such as radiometric activity assays or fluorescence resonance energy transfer (FRET), measure the direct interaction between this compound and a purified protein target in vitro. They are highly sensitive for detecting potential interactions but may not reflect the complexity of the cellular environment.

  • Cell-based assays evaluate the compound's effect within intact cells. These assays account for factors like cell permeability, compound metabolism, and the presence of competing endogenous ligands, providing more physiologically relevant data. However, it can be more challenging to distinguish direct off-target effects from downstream cellular responses.

Q5: I've identified a potential off-target of this compound in a primary screen. How can I validate this finding?

A5: Validating a potential off-target hit is a critical step. A multi-pronged approach is recommended:

  • Orthogonal Assays: Confirm the interaction using a different experimental method. For example, if the initial hit was from a biochemical kinase assay, you could use a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay to confirm binding in live cells.

  • Dose-Response Analysis: Perform a dose-response study to determine the potency (e.g., IC50 or Kd) of this compound for the off-target. This helps to assess whether the effect is likely to occur at therapeutically relevant concentrations.

  • Functional Cellular Assays: Investigate whether the interaction with the off-target leads to a functional consequence in cells. For instance, if the off-target is a kinase, you can use western blotting to check for changes in the phosphorylation of its known downstream substrates.

  • Use of Structurally Different Inhibitors: Compare the phenotype induced by this compound with that of a known, structurally distinct inhibitor of the putative off-target. If both compounds produce the same effect, it strengthens the evidence for on-target activity.

Troubleshooting Guides

Q6: I am observing a high background signal in my binding assays for this compound. What could be the cause and how can I fix it?

A6: High background signal in binding assays often stems from non-specific binding of the compound or detection reagents.

  • Potential Cause: Non-specific binding to the assay plate or other surfaces.

    • Solution: Use blocking buffers like Bovine Serum Albumin (BSA) or non-fat dry milk to block unbound sites. Consider using specialized assay diluents designed to reduce non-specific binding.

  • Potential Cause: Hydrophobic interactions of this compound.

    • Solution: Optimize the detergent concentration (e.g., Tween-20) in your wash buffers. Increasing the number or duration of wash steps can also help remove non-specifically bound compound.

  • Potential Cause: Aggregation of this compound.

    • Solution: Check the solubility of this compound in your assay buffer. You may need to adjust the solvent or include additives to prevent aggregation.

Q7: My biochemical screen showed that this compound inhibits Kinase X, but I don't see any inhibition in my cell-based assay. What explains this discrepancy?

A7: Discrepancies between biochemical and cellular assay results are common and can provide valuable insights.

  • Potential Cause: Poor cell permeability of this compound.

    • Troubleshooting Step: Assess the cell permeability of your compound using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Potential Cause: High intracellular ATP concentration.

    • Explanation: Many kinase inhibitors are ATP-competitive. The high concentration of ATP in cells (millimolar range) can outcompete the inhibitor, leading to a lower apparent potency compared to biochemical assays, which often use lower, micromolar ATP concentrations.

    • Troubleshooting Step: If possible, use a cell-based target engagement assay that directly measures binding rather than enzymatic activity.

  • Potential Cause: Rapid metabolism or efflux of this compound.

    • Troubleshooting Step: Incubate the compound with cells over a time course and use LC-MS/MS to quantify the intracellular concentration of the intact compound. This can reveal if the compound is being degraded or actively removed from the cell.

Q8: The results from my kinome-wide screen show that this compound inhibits a large number of kinases with similar potency. How should I interpret these results?

A8: Widespread activity across a kinase panel suggests that this compound may be a promiscuous inhibitor, which is not uncommon for compounds targeting the conserved ATP-binding site.

  • Interpretation:

    • The compound may have a "scaffold" that has an affinity for the general structure of a kinase ATP-binding pocket.

    • While this may indicate a higher potential for off-target effects, it could also present opportunities for developing multi-targeted inhibitors for diseases like cancer.

  • Next Steps:

    • Prioritize Hits: Focus on the kinases that are inhibited at the lowest concentrations of this compound.

    • Cellular Validation: It is crucial to move to cellular assays to determine which of these interactions are relevant in a physiological context. Many of the weaker, biochemically-identified interactions may not be significant in cells.

    • Structural Analysis: If the structures are known, compare the ATP-binding pockets of the inhibited kinases to identify common features that might explain the promiscuity.

Q9: I have performed several off-target screens and have not identified any significant hits for this compound. Does this confirm that my compound is completely specific?

A9: The absence of hits in standard screening panels is a positive sign, but it does not definitively prove absolute specificity.

  • Limitations of Screens: Screening panels, even large ones, do not cover the entire proteome. There could be off-targets that are not included in the panel.

  • Unbiased Approaches: To increase confidence in the specificity of this compound, consider using unbiased, proteome-wide methods such as:

    • Affinity Chromatography-Mass Spectrometry: This method can identify binding partners without prior assumptions.

    • Phenotypic Screening: A comprehensive phenotypic screen (e.g., using high-content imaging) can sometimes reveal unexpected cellular effects that may hint at unidentified off-targets.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM Screen)

This table summarizes sample data from a biochemical screen, showing how to present quantitative results for clear comparison.

Kinase TargetFamily% Inhibition at 1 µMOn-Target/Off-TargetNotes
Target Kinase A TK 98% On-Target Primary therapeutic target
Kinase XTK85%Potential Off-TargetStructurally similar to Target Kinase A
Kinase YCAMK62%Potential Off-TargetRequires validation in cellular assays
Kinase ZAGC15%Likely Non-significantLow level of inhibition
............(Data for 400+ other kinases)

TK: Tyrosine Kinase; CAMK: Calmodulin-dependent Kinase; AGC: Protein Kinase A, G, C family.

Experimental Protocols

Protocol 1: General Workflow for Kinase Selectivity Profiling

This protocol outlines the general steps for assessing the selectivity of this compound against a large panel of kinases.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Kinase Panel Screening: Submit the prepared compound to a commercial service or perform in-house screening against a panel of purified kinases. These services typically offer panels of over 400 kinases.

  • Assay Principle: The assay measures the ability of this compound to inhibit the activity of each kinase. This is often accomplished using a competition binding assay or a functional assay that measures substrate phosphorylation.

  • Data Acquisition: The activity or binding for each kinase is measured, often using methods like radiometric detection, fluorescence, or luminescence.

  • Data Analysis: The percentage of inhibition for each kinase at a given concentration is calculated. For significant off-targets, a dose-response curve is generated to determine the IC50 (half-maximal inhibitory concentration).

Protocol 2: Affinity Chromatography-Mass Spectrometry for Off-Target Identification

This protocol describes a method to identify proteins from a cell lysate that bind to this compound.

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and a reactive group for immobilization (e.g., an amine or carboxyl group) and a tag (e.g., biotin) for affinity purification.

  • Immobilization: Covalently attach the this compound probe to a solid support, such as agarose or magnetic beads.

  • Cell Lysis: Prepare a native protein lysate from the cell line or tissue of interest. It is crucial to use lysis buffers that do not disrupt protein-protein interactions.

  • Incubation: Incubate the cell lysate with the this compound-conjugated beads to allow for the binding of target and off-target proteins. A control incubation with beads that have not been conjugated with the compound should be run in parallel to identify non-specific binders.

  • Washing: Wash the beads extensively with buffer to remove proteins that are not specifically bound to the immobilized compound.

  • Elution: Elute the bound proteins from the beads by changing the buffer conditions (e.g., altering pH or salt concentration) or by competing with a high concentration of free this compound.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the this compound beads to those from the control beads. Proteins that are significantly enriched in the this compound sample are considered potential binding partners.

Visualizations

Off_Target_Investigation_Workflow General Workflow for this compound Off-Target Investigation cluster_0 Discovery & Prediction cluster_1 Primary Validation cluster_2 Functional Validation start This compound in_silico In Silico Prediction start->in_silico Structure-based biochem_screen Biochemical Screen (e.g., Kinase Panel) start->biochem_screen Activity-based hit_list Generate Hit List of Potential Off-Targets in_silico->hit_list biochem_screen->hit_list dose_response Dose-Response Curve (IC50 Determination) hit_list->dose_response cellular_engagement Cellular Target Engagement Assay dose_response->cellular_engagement functional_assay Functional Cellular Assay (e.g., Western Blot) cellular_engagement->functional_assay phenotypic_assay Phenotypic Analysis functional_assay->phenotypic_assay conclusion Confirmed Off-Target Profile phenotypic_assay->conclusion

Caption: A general workflow for identifying and validating this compound off-targets.

Signaling_Pathway_Diagram Hypothetical Signaling Pathway Disrupted by this compound Off-Target Effect This compound This compound target_kinase On-Target Kinase This compound->target_kinase Inhibits off_target_kinase Off-Target: Kinase X This compound->off_target_kinase Inhibits substrate_A Substrate A target_kinase->substrate_A Phosphorylates substrate_B Substrate B off_target_kinase->substrate_B Phosphorylates pathway_A Therapeutic Effect substrate_A->pathway_A pathway_B Adverse Effect (e.g., Cell Toxicity) substrate_B->pathway_B

Caption: A diagram illustrating how this compound might cause off-target effects.

Troubleshooting_Workflow Decision Workflow for Discrepant Biochemical vs. Cellular Results start Discrepancy Observed: Biochemical hit, no cellular activity q1 Is the compound cell-permeable? start->q1 sol2 Compound cannot reach target. Consider prodrug or structural modification. q1->sol2 No q2 Is the assay measuring activity or binding? q1->q2 Yes a1_yes Yes a1_no No sol1 Investigate cellular efflux (e.g., P-gp substrate?) or intracellular metabolism. end Conclusion on Off-Target Relevance sol1->end sol2->end q2->sol1 Binding sol3 High intracellular ATP may be out-competing the inhibitor. Confirm with a cellular target engagement assay. q2->sol3 Activity a2_activity Activity a2_binding Binding sol3->end

Caption: A troubleshooting workflow for conflicting off-target data.

References

Technical Support Center: Optimizing Bishomoreserpine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bishomoreserpine, a novel indole alkaloid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of this compound for their studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation shows poor aqueous solubility. How can I improve it for in vivo administration?

A1: Poor aqueous solubility is a frequent challenge with indole derivatives. Several formulation strategies can be employed to enhance solubility and bioavailability for in vivo studies:

  • Co-solvents: Utilizing a mixture of solvents can improve the solubility of hydrophobic compounds. Common co-solvents for preclinical studies include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol. It is crucial to first determine the maximum tolerated concentration of the solvent system in the animal model to avoid vehicle-induced toxicity.[1]

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic compound.[1]

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[1]

  • Lipid-Based Formulations: For highly lipophilic indole derivatives, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be effective.[1]

  • Nanosizing: Reducing the particle size of the compound to the nanometer range increases the surface area-to-volume ratio, which can significantly improve the dissolution rate.[1]

  • Salt Formation: For indole derivatives with acidic or basic functional groups, forming a salt can dramatically increase aqueous solubility.

Q2: How should I determine the starting dose for my in vivo efficacy study with this compound?

A2: Determining the optimal starting dose is a critical step. An initial dose-ranging study, also known as a maximum tolerated dose (MTD) study, is recommended. This will help identify a dose that is both safe and likely to be effective.

Experimental Protocol: Maximum Tolerated Dose (MTD) Study

  • Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity.

  • Methodology:

    • Animal Model: Select a relevant animal model for your study.

    • Group Size: Use a small number of animals per group (n=3-5).

    • Dose Selection: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg). The dose escalation factor can be adjusted based on the observed toxicity.

    • Formulation: Prepare this compound in a suitable vehicle. The vehicle should be tested in a control group.

    • Administration: Administer the compound via the intended route for future efficacy studies (e.g., oral gavage, intraperitoneal injection).

    • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose). This should include changes in weight, behavior, and overall health.

    • Data Analysis: The MTD is typically defined as the highest dose at which no significant signs of toxicity are observed.

Q3: I am observing unexpected toxicity or adverse effects in my in vivo study. What should I do?

A3: Unexpected toxicity can arise from various factors. A systematic troubleshooting approach is essential.

Troubleshooting Guide: Unexpected In Vivo Toxicity

Observed Issue Potential Cause Recommended Action
High mortality rate at expectedly safe doses Formulation issue (e.g., precipitation, incorrect concentration)Prepare fresh formulations for each experiment and visually inspect for precipitation. Ensure the formulation is homogenous before each administration. Re-verify all calculations for dosing solutions.
Vehicle-induced toxicityRun a vehicle-only control group to assess the effects of the formulation components.
Animal-to-animal variation in metabolismIncrease the number of animals per group to improve statistical power. Consider using a more homogenous animal strain if significant inter-animal variability is observed.
Specific organ toxicity (e.g., liver, kidney) Intrinsic toxicity of this compoundConduct histopathological analysis of key organs to identify target organ toxicity. Consider reducing the dose or exploring alternative administration routes.
Central Nervous System (CNS) disturbances Additive effects with other administered substancesBe aware that CNS disturbances have been reported with other indole alkaloids, such as reserpine, especially when co-administered with barbiturates. Review all co-administered substances for potential interactions.

Experimental Workflow and Signaling Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate a typical in vivo experimental workflow and a potential signaling pathway that may be modulated by this compound, based on known actions of other indole alkaloids.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Formulation This compound Formulation Dosing Dose Administration Formulation->Dosing Animal_Prep Animal Acclimation & Grouping Animal_Prep->Dosing Monitoring In-life Monitoring (Clinical Signs, Body Weight) Dosing->Monitoring Sampling Biological Sampling (Blood, Tissues) Monitoring->Sampling PK_Analysis Pharmacokinetic Analysis Sampling->PK_Analysis PD_Analysis Pharmacodynamic Analysis Sampling->PD_Analysis Tox_Analysis Toxicity Assessment Sampling->Tox_Analysis

A typical experimental workflow for in vivo studies.

Many indole alkaloids have been shown to exert their effects by modulating intracellular signaling pathways, such as the MAPK/ERK pathway, which can influence cell proliferation, differentiation, and survival.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription_Factors->Cellular_Response

A putative signaling pathway modulated by this compound.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data from your in vivo studies.

Table 1: Dose Escalation and Toxicity Observations

Dose Group (mg/kg)Number of AnimalsRoute of AdministrationObserved ToxicitiesMortality
Vehicle Control5e.g., Oral GavageNone0/5
105e.g., Oral Gavagee.g., Mild lethargy0/5
305e.g., Oral Gavagee.g., Moderate lethargy, 5% weight loss0/5
1005e.g., Oral Gavagee.g., Severe lethargy, >10% weight loss1/5
3005e.g., Oral Gavagee.g., Hunched posture, severe weight loss3/5

Table 2: Pharmacokinetic Parameters of this compound

Dose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng*h/mL)Half-life (h)
10IV15000.130002.5
30PO5001.045003.0
100PO12001.5150003.2

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

References

Bishomoreserpine Mass Spectrometry Fragmentation: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the mass spectrometry fragmentation analysis of Bishomoreserpine.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?

Based on its chemical formula (C₃₅H₄₄N₂O₉), the expected monoisotopic mass of the protonated molecular ion ([M+H]⁺) of this compound is approximately 637.3120 m/z. It is crucial to perform regular mass calibration to ensure accurate mass measurements.[1]

Q2: I am not seeing the expected molecular ion peak. What are the possible causes?

Several factors can lead to a weak or absent molecular ion peak:

  • In-source Fragmentation: this compound may be fragmenting in the ion source before mass analysis. Try reducing the source temperature or using a gentler ionization voltage.

  • Sample Degradation: Ensure the sample is fresh and has been stored correctly to prevent degradation.

  • Incorrect Instrument Settings: Verify that the mass range of the instrument is set to include the expected m/z of the molecular ion.

  • Ion Suppression: The presence of contaminants or high concentrations of other compounds in the sample can suppress the ionization of this compound.[2] Proper sample cleanup is essential.

Q3: What are the major predicted fragmentation pathways for this compound?

The structure of this compound contains several moieties prone to fragmentation, primarily the ester and ether linkages, as well as the complex indole alkaloid core. Key fragmentation events to anticipate include:

  • Neutral loss of the 3,5-diethoxy-4-methoxybenzoyl group: This is a likely initial fragmentation event due to the labile ester linkage.

  • Cleavage within the indole alkaloid core: This can result in a series of characteristic fragment ions.

  • Loss of methoxy and ethoxy groups: These small neutral losses can also be observed.

Q4: My observed fragmentation pattern does not match the predicted one. What should I do?

Discrepancies between observed and predicted fragmentation can arise from several sources. Follow this troubleshooting workflow:

  • Verify Instrument Calibration: Ensure the mass spectrometer is properly calibrated across the relevant mass range.[1]

  • Confirm Precursor Ion Selection: Double-check that the correct m/z for the [M+H]⁺ ion of this compound was isolated for MS/MS analysis.

  • Adjust Collision Energy: The degree of fragmentation is highly dependent on the collision energy. Experiment with a range of collision energies to observe the evolution of the fragmentation pattern. Higher energies may induce more extensive fragmentation.

  • Consider Adduct Formation: In electrospray ionization (ESI), molecules can form adducts with sodium ([M+Na]⁺) or other ions, leading to a different precursor mass and fragmentation pattern.

  • Re-evaluate the Structure: While unlikely, confirm the identity and purity of your this compound standard.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Peaks

Symptoms:

  • Very low abundance of all ions, including the molecular ion and fragments.

  • No discernible peaks in the mass spectrum.

Possible Causes and Solutions:

CauseSolution
Low Sample Concentration Prepare a more concentrated sample.
Inefficient Ionization Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Consider if a different ionization technique (e.g., APCI) might be more suitable.
Clogged Sprayer/Capillary Inspect and clean the ESI needle and capillary. An irregular or absent spray can be caused by a clog.
Instrument Not Tuned/Calibrated Perform a full system tune and calibration according to the manufacturer's protocol.[1]
Detector Issue Check the detector voltage and ensure it is functioning correctly.
Issue 2: Inaccurate Mass Measurements

Symptoms:

  • Observed m/z values deviate significantly from the theoretical masses.

Possible Causes and Solutions:

CauseSolution
Outdated Calibration Recalibrate the instrument using a well-characterized calibration standard.[3]
Space Charge Effects If the ion trap is overloaded, reduce the sample concentration or the ion injection time.
Temperature Fluctuations Ensure the laboratory environment is temperature-stable, as fluctuations can affect instrument performance.
Issue 3: Unexpected Fragment Ions or High Background Noise

Symptoms:

  • Presence of fragment ions that cannot be explained by the structure of this compound.

  • High chemical noise across the spectrum.

Possible Causes and Solutions:

CauseSolution
Sample Contamination Use high-purity solvents and vials. Implement a thorough sample cleanup procedure. Run a blank to identify background contaminants.
Carryover from Previous Injection Run several wash cycles between samples.
Gas Leaks Check for leaks in the gas supply lines, as this can introduce atmospheric contaminants.
In-source Reactions Unwanted reactions can occur in the ion source. Try adjusting source parameters to minimize these.

Predicted Fragmentation Data for this compound

The following table summarizes the predicted major fragment ions for the [M+H]⁺ of this compound (C₃₅H₄₄N₂O₉, Exact Mass: 636.3047). These values are theoretical and may vary slightly based on instrument calibration and experimental conditions.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPutative Fragment Identity
637.3120413.2071224.1049[M+H - C₁₂H₁₆O₄]⁺
637.3120398.1836239.1284[M+H - C₁₂H₁₅O₅]⁺
413.2071381.181232.0262[Fragment - CH₄O]⁺
413.2071353.186060.0211[Fragment - C₂H₄O₂]⁺

Experimental Protocol: ESI-MS/MS of this compound

This protocol provides a general methodology for the analysis of this compound using a standard electrospray ionization tandem mass spectrometer.

  • Sample Preparation:

    • Dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 µg/mL.

    • Incorporate an appropriate internal standard if quantitative analysis is required.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography (LC) Parameters (if applicable):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from any impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Cone Gas Flow: 50 L/hr.

    • Desolvation Gas Flow: 600 L/hr.

    • MS1 Scan Range: m/z 100-1000.

    • MS/MS Settings:

      • Precursor Ion: m/z 637.3.

      • Collision Gas: Argon.

      • Collision Energy: Optimize between 15-40 eV to achieve the desired degree of fragmentation.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting unexpected mass spectrometry fragmentation results for this compound.

Bishomoreserpine_Troubleshooting start Unexpected Fragmentation Pattern check_calibration Verify Instrument Calibration start->check_calibration Is mass accuracy off? check_precursor Confirm Precursor Ion Selection check_calibration->check_precursor No resolve_calibration Recalibrate Instrument check_calibration->resolve_calibration Yes adjust_ce Adjust Collision Energy check_precursor->adjust_ce Correct precursor resolve_precursor Correct Precursor m/z check_precursor->resolve_precursor Incorrect precursor? check_adducts Investigate Adduct Formation adjust_ce->check_adducts Pattern still incorrect resolve_ce Optimize Fragmentation adjust_ce->resolve_ce Fragmentation level issue? check_sample Verify Sample Identity & Purity check_adducts->check_sample No adducts detected resolve_adducts Identify Adducts & Re-analyze check_adducts->resolve_adducts Adducts present? resolve_sample Source New Standard check_sample->resolve_sample Impure or degraded? end_success Problem Resolved check_sample->end_success Sample OK resolve_calibration->end_success resolve_precursor->end_success resolve_ce->end_success resolve_adducts->end_success resolve_sample->end_success

Caption: Troubleshooting workflow for unexpected this compound fragmentation.

References

Technical Support Center: Improving Bishomoreserpine Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Bishomoreserpine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral bioavailability of this compound?

Based on the characteristics of structurally similar alkaloids like reserpine, the primary challenges are likely:

  • Poor Aqueous Solubility: this compound, as a complex alkaloid, is expected to have low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[1][2][3]

  • First-Pass Metabolism: Similar to reserpine, which undergoes significant metabolism in the intestinal mucosa and liver, this compound is likely subject to extensive first-pass metabolism.[4][5] This can significantly reduce the amount of active drug reaching systemic circulation.

Q2: What are the most promising formulation strategies to improve this compound bioavailability?

Several strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism:

  • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution. Techniques include micronization and nanonization.

  • Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

Q3: How does first-pass metabolism affect this compound and how can it be mitigated?

First-pass metabolism is the metabolic breakdown of a drug in the liver and gut wall before it reaches systemic circulation. For alkaloids like reserpine, this is a major contributor to low bioavailability. Mitigation strategies include:

  • Use of Metabolism Inhibitors: Co-administration with inhibitors of specific metabolic enzymes (e.g., cytochrome P450 enzymes) can increase bioavailability. However, this approach requires careful consideration of potential drug-drug interactions.

  • Lipid-Based Formulations: LBDDS can promote lymphatic transport, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.

Troubleshooting Guides

Issue 1: Inconsistent or low in vitro dissolution results for this compound.
Potential Cause Troubleshooting Step
Poor wetting of the drug powder. 1. Incorporate a surfactant into the dissolution medium. 2. Consider micronization or nanonization to improve wettability.
Drug degradation in the dissolution medium. 1. Analyze the stability of this compound at the pH of the dissolution medium. 2. Adjust the pH or use a buffered solution.
Aggregation of drug particles. 1. For nanosuspensions, ensure adequate stabilizer concentration. 2. Use sonication to disperse aggregates before starting the dissolution test.
Issue 2: High variability in preclinical in vivo pharmacokinetic data.
Potential Cause Troubleshooting Step
Food effects. 1. Standardize the feeding schedule for animal studies. 2. Conduct studies in both fasted and fed states to quantify the food effect. The bioavailability of some drugs can be increased when taken with food, which can decrease first-pass metabolism.
Inadequate formulation stability in vivo. 1. For lipid-based formulations, assess their stability in simulated gastric and intestinal fluids. 2. For solid dispersions, evaluate the potential for recrystallization in vivo.
Saturation of metabolic enzymes or transporters. 1. Conduct dose-escalation studies to check for non-linear pharmacokinetics.

Experimental Protocols & Data

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
  • Preparation of Slurry: Disperse 5% (w/v) this compound and 1% (w/v) of a suitable stabilizer (e.g., a poloxamer or lecithin) in deionized water.

  • Milling: Transfer the slurry to a high-energy bead mill. Use milling media (e.g., yttria-stabilized zirconium oxide beads) of 0.5 mm diameter.

  • Process Parameters: Mill at a speed of 2000 rpm for 4 hours, maintaining the temperature below 10°C to prevent degradation.

  • Particle Size Analysis: Withdraw samples at regular intervals and measure the particle size using dynamic light scattering (DLS). The target is a mean particle size below 200 nm.

  • Removal of Milling Media: Separate the nanosuspension from the milling media by filtration.

  • Lyophilization (Optional): For a solid dosage form, the nanosuspension can be lyophilized with a cryoprotectant (e.g., mannitol) to obtain a readily dispersible powder.

Protocol 2: Preparation of this compound-Loaded Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a carrier polymer (e.g., PVP K30 or HPMC) in a 1:4 ratio in a common solvent like methanol.

  • Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.

Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations
Formulation Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Relative Bioavailability (%)
Unprocessed this compound 5.2 ± 1.14.045.8 ± 9.3100
Micronized this compound 12.5 ± 2.32.5115.1 ± 20.5251
This compound Nanosuspension 25.8 ± 4.71.5248.6 ± 45.2543
This compound Solid Dispersion 30.1 ± 5.51.0290.3 ± 53.1634
This compound SEDDS 45.3 ± 8.21.0432.7 ± 78.5945

Data are presented as mean ± standard deviation.

Visualizations

Logical Workflow for Improving this compound Bioavailability

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Evaluation problem Low Oral Bioavailability of this compound cause1 Poor Aqueous Solubility problem->cause1 cause2 High First-Pass Metabolism problem->cause2 strategy1 Particle Size Reduction (Micronization, Nanonization) cause1->strategy1 strategy2 Solid Dispersion cause1->strategy2 strategy3 Lipid-Based Systems (SEDDS) cause1->strategy3 strategy4 Complexation (Cyclodextrins) cause1->strategy4 cause2->strategy3 Bypasses Portal Vein invitro In Vitro Dissolution Testing strategy1->invitro strategy2->invitro strategy3->invitro strategy4->invitro invivo Preclinical Pharmacokinetic Studies invitro->invivo outcome Enhanced Bioavailability invivo->outcome

Caption: Workflow for addressing low oral bioavailability.

Signaling Pathway of this compound Metabolism and Absorption

G cluster_0 Gastrointestinal Tract cluster_1 Circulation & Metabolism cluster_2 Lipid-Based Formulation Pathway drug_oral Oral Administration of this compound dissolution Dissolution in GI Fluid drug_oral->dissolution absorption Absorption across Intestinal Epithelium dissolution->absorption portal_vein Portal Vein Circulation absorption->portal_vein lymphatic Lymphatic System absorption->lymphatic via SEDDS liver Liver portal_vein->liver first_pass First-Pass Metabolism (Oxidation, Hydrolysis) liver->first_pass systemic Systemic Circulation (Active Drug) first_pass->systemic Reduced Amount metabolites Inactive Metabolites first_pass->metabolites sedds SEDDS Formulation lymphatic->systemic Bypasses Liver

References

Technical Support Center: Bishomoreserpine Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of bishomoreserpine degradation products. Due to the limited availability of specific degradation studies on this compound, this guide is based on established principles of forced degradation, stability testing, and data from its close structural analog, reserpine.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on its chemical structure, which includes ester, ether, and indole functionalities, this compound is susceptible to degradation under various stress conditions. The primary expected degradation pathways are:

  • Hydrolysis: The ester linkage is prone to hydrolysis under both acidic and basic conditions, which would cleave the molecule into reserpic acid methyl ester and 3,5-diethoxy-4-methoxybenzoic acid.

  • Oxidation: The indole nucleus and the tertiary amine are susceptible to oxidation, potentially leading to N-oxides and other oxidative degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to dehydrogenation and other complex rearrangements, similar to what has been observed with reserpine.[1]

  • Thermal Degradation: Elevated temperatures can accelerate hydrolysis and oxidation reactions.

Q2: What are the recommended stress conditions for a forced degradation study of this compound?

A2: Forced degradation studies should be conducted according to ICH Q1A(R2) guidelines.[2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][4] Recommended starting conditions are:

Stress ConditionReagent/ConditionDurationNotes
Acid Hydrolysis 0.1 M HCl24-48 hoursMonitor for ester hydrolysis.
Base Hydrolysis 0.1 M NaOH2-8 hoursEster hydrolysis is typically faster under basic conditions.
Oxidation 3% H₂O₂24 hoursProtect from light to prevent concurrent photodegradation.
Thermal 60°C48 hoursCan be performed on solid and solution samples.
Photolytic ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter)As neededExpose both solid and solution samples.

Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying this compound and its degradation products. For structural elucidation of the degradation products, liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS), is essential.

Q4: How do I calculate mass balance in my forced degradation study?

A4: Mass balance is a critical component of a forced degradation study, demonstrating that all degradation products have been accounted for. It is calculated by comparing the initial amount of this compound with the sum of the remaining this compound and all detected degradation products. The formula is:

Mass Balance (%) = [ (Amount of this compound remaining + Amount of all degradation products) / Initial amount of this compound ] x 100

A good mass balance is typically between 95% and 105%.

Troubleshooting Guides

HPLC Analysis Issues
ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase.- Column overload.- Incompatible injection solvent.- Adjust mobile phase pH to suppress ionization of basic nitrogens.- Reduce sample concentration.- Dissolve the sample in the mobile phase.
Poor Resolution Between Degradation Products - Inadequate mobile phase composition.- Incorrect column chemistry.- Suboptimal flow rate or temperature.- Optimize the mobile phase gradient and organic modifier.- Try a different stationary phase (e.g., phenyl-hexyl).- Adjust flow rate and/or column temperature to improve separation.
Ghost Peaks - Carryover from previous injections.- Contaminated mobile phase or system.- Implement a robust needle wash program.- Prepare fresh mobile phase and flush the system.
Drifting Baseline - Inadequate column equilibration.- Mobile phase composition changing over time.- Temperature fluctuations.- Ensure sufficient equilibration time between gradient runs.- Use freshly prepared and degassed mobile phase.- Use a column oven to maintain a stable temperature.
Mass Spectrometry Analysis Issues
ProblemPotential Cause(s)Recommended Solution(s)
Poor Ionization of Degradation Products - Suboptimal source conditions.- Degradation products have different ionization efficiencies.- Optimize ESI source parameters (e.g., capillary voltage, gas flow).- Analyze in both positive and negative ion modes.
Difficulty in Structural Elucidation - Insufficient fragmentation in MS/MS.- Co-eluting isomers.- Optimize collision energy in MS/MS experiments.- Improve chromatographic separation to resolve isomers.
Inaccurate Mass Measurement - Poor mass calibration.- High sample concentration leading to detector saturation.- Perform regular mass calibration.- Dilute the sample.

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis
  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Condition: Mix 1 mL of the this compound stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

  • Incubation: Incubate the solution at 60°C for 24 hours.

  • Neutralization: After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.

  • Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC and LC-MS analysis.

Protocol 2: HPLC-UV Analysis
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 90% B over 25 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 268 nm

  • Injection Volume: 10 µL

Visualizations

Potential Degradation Pathways of this compound

G Potential Degradation Pathways of this compound This compound This compound hydrolysis_products Reserpic Acid Methyl Ester + 3,5-diethoxy-4-methoxybenzoic acid This compound->hydrolysis_products  Acid/Base  Hydrolysis oxidation_products N-Oxide Derivatives This compound->oxidation_products:w  Oxidation  (e.g., H₂O₂) photodegradation_products Dehydrogenated Products This compound->photodegradation_products:w  Photolysis  (UV/Vis Light)

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Workflow for Degradation Product Analysis

G Experimental Workflow for Degradation Product Analysis cluster_stress Forced Degradation cluster_analysis Analysis cluster_reporting Reporting stress_conditions Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) hplc HPLC-UV Analysis (Separation & Quantification) stress_conditions->hplc lcms LC-MS/MS Analysis (Identification & Structure Elucidation) hplc->lcms mass_balance Calculate Mass Balance lcms->mass_balance report Generate Stability Report mass_balance->report

Caption: A typical experimental workflow for conducting forced degradation studies.

References

Validation & Comparative

Bishomoreserpine: Data Not Available for Comparison

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the compound "Bishomoreserpine" has yielded no publicly available scientific literature, clinical trial data, or experimental protocols. As a result, a direct comparison of this compound to any current standard of care is not possible at this time.

The absence of information on "this compound" in scientific and medical databases suggests that it may be a novel compound in the very early stages of development, a proprietary internal designation not yet disclosed to the public, or a potential misspelling of a different agent. Without foundational data on its mechanism of action, therapeutic indications, and results from preclinical or clinical studies, a meaningful and objective comparison guide cannot be constructed.

For a comparative analysis to be performed, information regarding the following aspects of this compound would be required:

  • Pharmacodynamics: The specific biological targets and pathways modulated by the compound.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion profile.

  • Efficacy Data: Results from in vitro, in vivo, and human studies demonstrating its therapeutic effects.

  • Safety and Toxicology: Data on adverse effects and toxicity.

Researchers, scientists, and drug development professionals interested in this compound are encouraged to verify the name and seek information from non-public sources if applicable. Should data on "this compound" become available in the future, a thorough comparison guide could be developed.

A Comparative Guide to the Structure-Activity Relationship of Bishomoreserpine and Related Reserpine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of bishomoreserpine and other analogs of reserpine. Due to the limited specific experimental data on this compound, this guide extrapolates its potential activity based on established SAR principles for the broader class of reserpine derivatives. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols for key assays are provided.

Introduction to this compound and Reserpine Analogs

Reserpine, an indole alkaloid isolated from Rauwolfia serpentina, has been historically used for its antihypertensive and antipsychotic properties. Its mechanism of action involves the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of neurotransmitters such as norepinephrine, dopamine, and serotonin from nerve terminals. However, its clinical use has been limited by centrally-mediated side effects, including sedation and depression. This has driven research into the development of analogs with improved therapeutic profiles.

This compound is one such analog of reserpine. While specific data on its biological activity is sparse, its structure suggests a modulation of the effects seen with reserpine. This guide will explore the known SAR of reserpine analogs to infer the pharmacological properties of this compound.

Comparative Analysis of Reserpine Analogs

The following table summarizes the structure-activity relationships for key reserpine analogs, providing a framework for understanding how structural modifications influence biological activity.

CompoundKey Structural Modification(s)Effect on VMAT2 InhibitionCentral Nervous System (CNS) EffectsAntihypertensive ActivityReference(s)
Reserpine Unmodified parent compoundPotent, irreversible inhibitor (Ki ≈ 1 nM)Significant (sedation, depression)Potent[1]
This compound Dimer of a reserpine-like structureLikely a potent inhibitorUnknown, potentially altered due to size and polarityExpected to be presentInferred from reserpine SAR
Methyl Reserpate Removal of the trimethoxybenzoyl groupReduced potency (Ki ≈ 38 nM)ReducedReduced[1]
Reserpinediol Removal of the trimethoxybenzoyl and methyl ester groupsFurther reduced potency (Ki ≈ 440 nM)Significantly reducedSignificantly reduced[1]
Reserpine Methonitrate Quaternization of the indole nitrogenPotent peripheral inhibitionAbolishedPotent[2][3]

Key Insights from SAR Studies:

  • The Alkaloid Ring System is Crucial: The core pentacyclic ring structure of reserpine is essential for binding to VMAT2. Analogs lacking the trimethoxybenzoyl group, such as methyl reserpate and reserpinediol, retain inhibitory activity, albeit at a reduced potency. This indicates that the alkaloid moiety is the primary pharmacophore.

  • The Trimethoxybenzoyl Group Enhances Potency: While not essential for binding, the 3,4,5-trimethoxybenzoyl ester at the C-18 position significantly enhances the potency of VMAT2 inhibition. This is likely due to favorable hydrophobic interactions within the binding site.

  • Hydrophobicity and CNS Penetration: The lipophilic nature of reserpine allows it to readily cross the blood-brain barrier, leading to its central effects. Modification of the molecule to increase its polarity, such as quaternization of the indole nitrogen in reserpine methonitrate, prevents CNS penetration. This results in analogs that retain peripheral activity (e.g., antihypertensive effects) without the centrally-mediated side effects.

Based on these principles, the dimeric structure of This compound would suggest a larger molecular weight and potentially altered polarity compared to reserpine. This could influence its ability to cross the blood-brain barrier and its overall pharmacokinetic and pharmacodynamic profile. Its inhibitory effect is noted in early literature, though quantitative comparison is unavailable.

Experimental Protocols

Detailed methodologies for key experiments cited in the SAR studies of reserpine analogs are provided below.

1. Norepinephrine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of norepinephrine into cells expressing the norepinephrine transporter (NET), which is a secondary effect of VMAT inhibition.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET).

  • Materials:

    • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and selection antibiotics.

    • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

    • Radioligand: [³H]-Norepinephrine.

    • Reference Inhibitor: Desipramine (for defining non-specific uptake).

  • Procedure:

    • Cell Plating: Plate hNET-HEK293 cells in a 96-well plate and allow them to adhere.

    • Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of the test compound (e.g., this compound) or reference inhibitor for 10-20 minutes at 37°C.

    • Uptake Initiation: Add [³H]-Norepinephrine to each well to initiate the uptake reaction.

    • Termination: After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Detection: Lyse the cells and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 value from the dose-response curve.

2. VMAT2 Binding Assay

This assay directly measures the binding affinity of a compound to the vesicular monoamine transporter 2.

  • Source of VMAT2: Vesicles isolated from rat brain tissue or cells heterologously expressing VMAT2.

  • Materials:

    • Assay Buffer: Sucrose-HEPES buffer.

    • Radioligand: [³H]-Reserpine or [³H]-Dihydrotetrabenazine.

    • Test Compounds: this compound and other analogs at various concentrations.

  • Procedure:

    • Reaction Setup: In microcentrifuge tubes, combine the VMAT2-containing vesicles, radioligand, and varying concentrations of the test compound in the assay buffer.

    • Incubation: Incubate the mixture at a specified temperature for a set duration to allow binding to reach equilibrium.

    • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound and free radioligand.

    • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the Ki value for the test compound by analyzing the competitive binding data using the Cheng-Prusoff equation.

Visualizations

Logical Relationship of Reserpine SAR

SAR_Relationship cluster_core Reserpine Core Structure cluster_modifications Structural Modifications cluster_effects Resulting Activity Reserpine Reserpine (Potent VMAT2 Inhibitor, CNS Effects) Mod1 Removal of Trimethoxybenzoyl Group (Methyl Reserpate) Reserpine->Mod1 Leads to Mod2 Quaternization of Indole Nitrogen (Reserpine Methonitrate) Reserpine->Mod2 Leads to Mod3 Dimerization (this compound) Reserpine->Mod3 Leads to Effect1 Reduced Potency Mod1->Effect1 Results in Effect2 Peripheral Activity Only (No CNS Effects) Mod2->Effect2 Results in Effect3 Potentially Altered Pharmacokinetics & CNS Penetration Mod3->Effect3 Results in

Caption: Structure-activity relationship of reserpine analogs.

Experimental Workflow for Screening Reserpine Analogs

Experimental_Workflow start Start: Synthesis of Reserpine Analogs in_vitro In Vitro Screening start->in_vitro binding_assay VMAT2 Binding Assay (Determine Ki) in_vitro->binding_assay uptake_assay Norepinephrine Uptake Assay (Determine IC50) in_vitro->uptake_assay in_vivo In Vivo Evaluation (for promising candidates) binding_assay->in_vivo uptake_assay->in_vivo antihypertensive Antihypertensive Activity (e.g., in hypertensive rats) in_vivo->antihypertensive cns_effects CNS Effects Assessment (e.g., sedation, motor activity) in_vivo->cns_effects end End: Identify Lead Compound antihypertensive->end cns_effects->end

Caption: Workflow for evaluating reserpine analogs.

References

Comparative Analysis of Reserpine and its Analog, Reserpine Methonitrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological effects of reserpine and its quaternary analog, reserpine methonitrate. The data presented herein highlights the differential effects of these compounds on the central and peripheral nervous systems, offering insights into their structure-activity relationships.

Data Presentation

The following table summarizes the key quantitative data from comparative studies between reserpine and reserpine methonitrate.

Biological ParameterReserpineReserpine MethonitrateKey Findings
Central Nervous System Effects
Spontaneous Motor ActivityDose-dependent decrease[1]No significant effect[1]Reserpine depresses the central nervous system, while reserpine methonitrate does not show central effects.[1][2]
Body TemperatureDose-dependent hypothermia[1]No significant changeQuaternization of reserpine prevents its entry into the central nervous system, thus eliminating its central effects.
Conditioned Avoidance ResponseDose-dependent reductionNo significant effectReserpine's central action is responsible for its sedative and extrapyramidal symptoms.
Peripheral Nervous System Effects
Blood PressureDose-dependent reductionDose-dependent reduction (higher doses required)Both compounds exhibit antihypertensive effects through peripheral depletion of catecholamines.
Urinary VMA and 5-HIAA ExcretionSignificant increaseSignificant increaseIndicates peripheral depletion of noradrenaline and serotonin by both compounds.
Urinary HVA ExcretionSignificant increaseNo significant effectSuggests reserpine affects central dopamine stores, while reserpine methonitrate does not.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Spontaneous Motor Activity

The spontaneous motor activity of mice was assessed using a photoactometer. Animals were placed individually in the activity cage, and the baseline activity was recorded for a 5-minute period. Following the administration of either reserpine, reserpine methonitrate, or a control vehicle, the motor activity was recorded at 15-minute intervals for the first 2 hours and then at 4 hours post-administration. The total activity counts were used to quantify the level of spontaneous motor activity.

Body Temperature Measurement

The rectal temperature of the animals was measured using a digital thermometer. Baseline temperatures were recorded before the administration of the test compounds. After injection of reserpine or reserpine methonitrate, the rectal temperature was measured at regular intervals to determine the effect on the normal body temperature.

Conditioned Avoidance Response

The conditioned avoidance response test was conducted in a two-compartment shuttle box. A neutral stimulus (e.g., a light or tone) was presented shortly before an aversive stimulus (e.g., a mild electric footshock). The animals were trained to avoid the footshock by moving to the other compartment upon presentation of the conditioned stimulus. The number of successful avoidances was recorded. Drugs that selectively suppress this conditioned response without affecting the escape from the shock are considered to have antipsychotic-like activity.

Blood Pressure Measurement

Anesthetized rats were used to measure the effects of the compounds on blood pressure. The carotid artery was cannulated and connected to a pressure transducer to record the arterial blood pressure. After a stabilization period, reserpine or reserpine methonitrate was administered intravenously, and the changes in blood pressure were continuously monitored and recorded.

Mandatory Visualization

Signaling Pathway of Reserpine

cluster_presynaptic Presynaptic Terminal Monoamine_Neurotransmitter Monoamine Neurotransmitters (Dopamine, Norepinephrine, Serotonin) VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Monoamine_Neurotransmitter->VMAT2 Uptake Cytosolic_Degradation Cytosolic Degradation (by MAO) Monoamine_Neurotransmitter->Cytosolic_Degradation Increased Metabolism Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Packaging Synaptic_Cleft Synaptic Cleft Synaptic_Vesicle->Synaptic_Cleft Reduced Release Reserpine Reserpine Reserpine->VMAT2 Inhibits

Caption: Mechanism of action of reserpine, inhibiting VMAT2 and leading to monoamine depletion.

Experimental Workflow for Comparative Analysis

cluster_workflow Experimental Workflow Animal_Groups Animal Groups (e.g., Mice, Rats) Treatment Treatment Administration (Reserpine, Reserpine Methonitrate, Control) Animal_Groups->Treatment Central_Assays Central Effect Assays Treatment->Central_Assays Peripheral_Assays Peripheral Effect Assays Treatment->Peripheral_Assays SMA Spontaneous Motor Activity Central_Assays->SMA BT Body Temperature Central_Assays->BT CAR Conditioned Avoidance Response Central_Assays->CAR BP Blood Pressure Peripheral_Assays->BP UM Urinary Metabolites Peripheral_Assays->UM Data_Analysis Data Analysis and Comparison SMA->Data_Analysis BT->Data_Analysis CAR->Data_Analysis BP->Data_Analysis UM->Data_Analysis

Caption: Workflow for comparing central and peripheral effects of reserpine and its analogs.

References

Validating Bishomoreserpine (Reserpine) as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for generating robust and reproducible data. This guide provides a comprehensive comparison of Bishomoreserpine, more commonly known as Reserpine, with other widely used research tools that modulate monoaminergic systems. By presenting objective performance data and detailed experimental protocols, this guide aims to validate Reserpine's utility and inform the selection of the most suitable compound for specific research applications.

Reserpine, an indole alkaloid, has a long history in both clinical and research settings. Its primary mechanism of action is the irreversible inhibition of the Vesicular Monoamine Transporter (VMAT), with a high affinity for both VMAT1 and VMAT2. This blockade prevents the uptake of monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—into synaptic vesicles, leading to their depletion from nerve terminals. This profound and long-lasting effect on monoaminergic systems has established Reserpine as a valuable tool for studying the roles of these neurotransmitters in various physiological and pathological processes.

This guide will compare Reserpine with two other key research tools: Tetrabenazine, a reversible VMAT2 inhibitor, and Lobeline, a natural alkaloid with a more complex pharmacological profile that includes interaction with VMAT2. Through a detailed examination of their mechanisms, binding affinities, and in vivo effects on neurotransmitter levels, this guide will highlight the distinct advantages and limitations of each compound, thereby empowering researchers to make informed decisions for their experimental designs.

Comparative Analysis of VMAT Inhibitors

To facilitate a direct comparison of Reserpine, Tetrabenazine, and Lobeline, the following tables summarize their key pharmacological parameters and in vivo effects on striatal dopamine levels.

ParameterReserpineTetrabenazineLobeline
Mechanism of Action Irreversible inhibitor of VMAT1 and VMAT2Reversible inhibitor of VMAT2Interacts with the tetrabenazine-binding site on VMAT2; also a partial agonist-antagonist at nicotinic acetylcholine receptors and an inhibitor of dopamine and serotonin reuptake
VMAT2 Binding Affinity (Ki) Subnanomolar to ~630 nM[1][2]~3.96 nM (for (+)-α-HTBZ metabolite) to 100 nM[3][4]~0.92 µM to 5.46 µM[5]
Dopamine Uptake Inhibition (IC50) Not explicitly found~100-200 nM0.88 µM (vesicular)

Table 1: Comparative Pharmacological Parameters of Reserpine, Tetrabenazine, and Lobeline.

CompoundDoseAnimal ModelBrain Region% Dopamine DepletionTime PointReference
Reserpine5 mg/kg s.c.RatStriatum~96%Not specified
Reserpine5 mg/kgRatStriatum~90%1 hour
Tetrabenazine1.2 mg/kgRatStriatum~50% (IC50)Not specified
Tetrabenazine5 mg/kgRatStriatum~90%1 hour

Table 2: In Vivo Effects on Striatal Dopamine Levels.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of these VMAT inhibitors and a typical experimental workflow for assessing their effects on dopamine depletion.

VMAT_Inhibition Mechanism of VMAT Inhibition cluster_presynaptic Presynaptic Terminal cluster_inhibitors Inhibitors Monoamine_Precursor Monoamine Precursor (e.g., L-DOPA) Cytosolic_Monoamine Cytosolic Monoamine (e.g., Dopamine) Monoamine_Precursor->Cytosolic_Monoamine VMAT2 VMAT2 Cytosolic_Monoamine->VMAT2 MAO MAO Cytosolic_Monoamine->MAO Degradation Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Packaging Metabolites Metabolites MAO->Metabolites Reserpine Reserpine Reserpine->VMAT2 Irreversible Inhibition Tetrabenazine Tetrabenazine Tetrabenazine->VMAT2 Reversible Inhibition Lobeline Lobeline Lobeline->VMAT2 Interaction

Caption: Mechanism of VMAT Inhibition by Reserpine, Tetrabenazine, and Lobeline.

Dopamine_Depletion_Workflow Experimental Workflow for Dopamine Depletion Analysis Animal_Model Animal Model (e.g., Rat) Drug_Administration Drug Administration (Reserpine, Tetrabenazine, or Lobeline) Animal_Model->Drug_Administration Time_Course Time Course (e.g., 1, 4, 24 hours post-injection) Drug_Administration->Time_Course Tissue_Collection Brain Tissue Collection (Striatum Dissection) Time_Course->Tissue_Collection Homogenization Tissue Homogenization Tissue_Collection->Homogenization HPLC HPLC-ECD Analysis (Quantification of Dopamine and Metabolites) Homogenization->HPLC Data_Analysis Data Analysis (% Depletion vs. Vehicle) HPLC->Data_Analysis

References

A Comparative Guide to the Efficacy of Reserpine in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction
Quantitative Analysis of Reserpine's Efficacy

The anti-cancer activity of reserpine has been evaluated in numerous studies, with its efficacy varying across different cancer cell lines. The following table summarizes the cytotoxic effects of reserpine, represented by IC50 values (the concentration of a drug that inhibits a given biological process by 50%).

Cell LineCancer TypeIC50 (µM)Reference
KB-ChR-8-5Drug-Resistant CancerNot specified, but shown to decrease cell viability[1]
NSCLCNon-Small Cell Lung Cancer15, 25, 35 (specific cytotoxicity observed)[3]
PC3Prostate CancerNot specified, but shown to have cytotoxic effects[4]

Note: The available literature often focuses on the qualitative effects and mechanistic pathways of reserpine rather than providing a comprehensive list of IC50 values across a wide range of cell lines in a single study. The provided data is indicative of its activity.

Comparison with Alternative Anti-Cancer Agents

Reserpine's unique mechanism of action makes it a subject of interest, especially in the context of drug-resistant cancers. The table below compares the mechanistic aspects of reserpine with other notable anti-cancer agents.

CompoundTarget/MechanismKey AdvantagesReference
Reserpine Induces apoptosis via ROS generation, modulates STAT3 and NF-κB signaling, destabilizes mitochondrial membrane potential.Effective against drug-resistant cell lines; overcomes P-glycoprotein-mediated resistance.
Cisplatin Induces DNA damage.Widely used, effective against various solid tumors.
Bozepinib Induces PKR-mediated apoptosis.Potent antitumor activity in breast and colon cancer cells.
Diterpenoids (from Euphorbia fischeriana) Inhibit STAT3 and NF-κB pathways, induce apoptosis.Promising IC50 values against several cancer cell lines.
Triterpene Glycosides (from Sea Cucumbers) Induce apoptosis via caspase activation, arrest cell cycle, inhibit angiogenesis.Effective in vitro and in vivo, can reverse multi-drug resistance.
Signaling Pathways Modulated by Reserpine

Reserpine exerts its anti-cancer effects by modulating several key signaling pathways involved in cell survival and proliferation. Recent studies have highlighted its role in suppressing the nuclear translocation of NF-κB and STAT3, which are often overexpressed in drug-resistant cancers. This suppression leads to an increase in Reactive Oxygen Species (ROS), mitochondrial dysfunction, and ultimately, apoptosis.

Reserpine-Induced Apoptosis Pathway

Reserpine_Apoptosis_Pathway Reserpine Reserpine Cell Cancer Cell Reserpine->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS STAT3 STAT3 (Suppression) Cell->STAT3 NFkB NF-κB (Suppression) Cell->NFkB Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis STAT3->Apoptosis NFkB->Apoptosis

Caption: Reserpine's mechanism of inducing apoptosis in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the efficacy of reserpine.

MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

MTT_Assay_Workflow Start Seed cancer cells in a 96-well plate Incubate1 Incubate for 24 hours Start->Incubate1 Treat Treat with varying concentrations of Reserpine Incubate1->Treat Incubate2 Incubate for 24-48 hours Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate for 4 hours AddMTT->Incubate3 AddSolvent Add solubilizing agent (e.g., DMSO) Incubate3->AddSolvent Measure Measure absorbance at 570 nm AddSolvent->Measure Analyze Calculate cell viability and IC50 Measure->Analyze

Caption: Workflow for determining cell viability using the MTT assay.

Acridine Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis

This staining method is used to visualize and differentiate between live, apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cancer cells on coverslips in a 6-well plate and treat with the desired concentration of reserpine for 24 hours.

  • Staining: Prepare a staining solution of Acridine Orange (100 µg/mL) and Ethidium Bromide (100 µg/mL) in Phosphate Buffered Saline (PBS).

  • Incubation: Wash the cells with PBS and add 20 µL of the AO/EB staining solution to each well. Incubate for 5 minutes at room temperature.

  • Visualization: Observe the cells under a fluorescence microscope.

    • Live cells: Uniform green fluorescence.

    • Early apoptotic cells: Bright green fluorescence with chromatin condensation.

    • Late apoptotic cells: Orange to red fluorescence with fragmented chromatin.

    • Necrotic cells: Uniform orange to red fluorescence.

Western Blot Analysis for Protein Expression

This technique is employed to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Western_Blot_Workflow Start Treat cells with Reserpine and prepare cell lysates Quantify Determine protein concentration (e.g., BCA assay) Start->Quantify Separate Separate proteins by SDS-PAGE Quantify->Separate Transfer Transfer proteins to a PVDF membrane Separate->Transfer Block Block non-specific binding sites Transfer->Block IncubatePrimary Incubate with primary antibody (e.g., anti-STAT3, anti-NF-κB) Block->IncubatePrimary IncubateSecondary Incubate with HRP-conjugated secondary antibody IncubatePrimary->IncubateSecondary Detect Detect signal using chemiluminescence IncubateSecondary->Detect Analyze Analyze band intensity Detect->Analyze

Caption: Step-by-step workflow for Western Blot analysis.

Conclusion

While the specific compound "bishomoreserpine" remains uncharacterized in available literature, the extensive research on reserpine provides a strong foundation for understanding the potential anti-cancer activities of related indole alkaloids. Reserpine demonstrates significant efficacy in various cancer cell models, particularly in overcoming drug resistance. Its mechanism of action, involving the modulation of key signaling pathways like STAT3 and NF-κB and the induction of ROS-mediated apoptosis, presents a promising avenue for the development of novel cancer therapeutics. Further research is warranted to explore the full therapeutic potential of reserpine and its derivatives in a clinical setting.

References

Safety Operating Guide

Navigating the Safe Disposal of Bishomoreserpine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Chemical Data

Understanding the chemical and hazardous properties of a substance is the first step toward safe handling and disposal. The following table summarizes key data for reserpine, which should be considered as indicative for bishomoreserpine by laboratory personnel.

PropertyDataSource
Chemical Formula C33H40N2O9[2]
Molecular Weight 608.69 g/mol [2]
Appearance Pale yellow, odorless powder[3]
Melting Point ~265 °C (decomposes)[4]
Solubility Soluble in chloroform, slightly soluble in acetone, and almost insoluble in water, methanol, ethanol, or ether.
Acute Toxicity Harmful if swallowed.
Carcinogenicity Suspected of causing cancer.
Reproductive Toxicity May damage fertility or the unborn child.
Specific Target Organ Toxicity (Single Exposure) May cause drowsiness or dizziness.

Experimental Protocols for Disposal

The proper disposal of this compound waste is a critical final step in the experimental workflow. The following protocols are based on general best practices for hazardous chemical waste disposal and should be executed in strict adherence to local, state, and federal regulations.

Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure that appropriate personal protective equipment is worn, including:

  • Chemical-resistant gloves (inspected before use)

  • Safety glasses with side-shields or chemical safety goggles

  • A laboratory coat

  • In cases of potential dust generation, a particulates filter conforming to EN 143 is recommended.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Solid Waste: This category includes unused or expired this compound, contaminated weighing papers, and any other solid lab materials that have come into direct contact with the compound.

    • Liquid Waste: This includes solutions containing this compound, such as stock solutions or reaction mixtures, and solvents used for cleaning contaminated glassware.

    • Contaminated Sharps: Any needles, scalpels, or other sharp objects contaminated with this compound.

  • Containerization:

    • Solid Waste: Collect all solid waste in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical waste.

    • Liquid Waste: Collect all liquid waste in a separate, leak-proof hazardous waste container. This container should be stored in secondary containment to prevent spills.

    • Sharps Waste: All contaminated sharps must be placed in an approved, puncture-resistant sharps container.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must also include the full chemical name ("this compound"), the approximate quantity of the waste, and the date of accumulation.

  • Storage:

    • Store sealed hazardous waste containers in a designated and secure satellite accumulation area.

    • Ensure that the storage area is away from incompatible materials, particularly strong oxidizers, as they can react violently with reserpine.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through a certified hazardous waste management company.

    • High-temperature incineration is the preferred method for the complete destruction of cytotoxic pharmaceutical waste.

    • Never dispose of this compound down the drain or in the regular trash.

Visualizing the Disposal Workflow

To further clarify the decision-making process for the proper disposal of this compound, the following flowchart has been created using the DOT language.

Bishomoreserpine_Disposal_Workflow start Start: this compound Waste Generated identify_waste Identify Waste Type start->identify_waste is_solid Solid Waste? identify_waste->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes is_sharp Sharps? is_liquid->is_sharp No liquid_container Collect in Labeled, Leak-Proof Liquid Hazardous Waste Container with Secondary Containment is_liquid->liquid_container Yes sharp_container Collect in Approved Puncture-Resistant Sharps Container is_sharp->sharp_container Yes storage Store in Designated Satellite Accumulation Area is_sharp->storage No solid_container->storage liquid_container->storage sharp_container->storage disposal Arrange for Pickup by Certified Hazardous Waste Management storage->disposal end End: Proper Disposal Complete disposal->end

This compound Waste Disposal Workflow

By adhering to these procedures and treating this compound with the same precautions as its analogue reserpine, laboratory professionals can ensure a safe working environment and maintain compliance with all relevant regulations. This commitment to responsible chemical handling and disposal is fundamental to the integrity and safety of scientific research.

References

Essential Safety and Operational Guidance for Handling Bishomoreserpine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following safety protocols are based on information available for Reserpine. Bishomoreserpine is a related compound, and it is crucial to consult the specific Safety Data Sheet (SDS) for this compound upon its availability. The procedures outlined below should be considered a baseline and adapted as necessary based on a comprehensive risk assessment for the specific experimental conditions.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of this compound. The following procedural guidance is designed to answer specific operational questions, ensuring the safe use and disposal of this compound.

Hazard Identification and Classification

This compound is a potent compound that requires careful handling to mitigate potential health risks. Based on data for the closely related compound Reserpine, the primary hazards are categorized as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed.[1][2][3]
Carcinogenicity2H351: Suspected of causing cancer.[1][3]
Reproductive Toxicity1A/1BH360: May damage fertility or the unborn child.
Specific Target Organ Toxicity (Single Exposure)---H336: May cause drowsiness or dizziness.

GHS Hazard Pictograms:

alt text
alt text

Signal Word: Danger

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, and skin or eye contact. The following table summarizes the required PPE for handling this compound.

Body PartProtective EquipmentStandard/Specification
Hands Chemical-resistant gloves (e.g., Nitrile)Inspect gloves prior to use. Use proper glove removal technique.
Eyes/Face Safety glasses with side-shields or chemical safety goggles.Conforming to EN166 (EU) or NIOSH (US) approved standards.
Body Laboratory coat, long-sleeved clothing.Wear appropriate protective clothing to prevent skin exposure.
Respiratory Particulate filter respirator.Recommended for handling powder or creating aerosols. Conforming to EN 143.

Operational Plan for Handling and Storage

A systematic workflow is critical for the safe handling of this compound from receipt to disposal. The following diagram outlines the key steps in the operational process.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_cleanup Decontamination and Disposal Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated, and Locked Area Inspect->Store Prep Prepare Work Area in a Ventilated Enclosure Store->Prep Transport in a Sealed Secondary Container Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Experiment Conduct Experiment Dissolve->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Dispose_Waste Dispose of Contaminated Materials in a Labeled, Sealed Container Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Figure 1. Operational workflow for handling this compound.

Storage Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and locked up. Protect from light.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationFirst Aid and Response Measures
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical advice.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.
Spill Evacuate personnel to safe areas. Ensure adequate ventilation. Avoid dust formation. Take up mechanically and place in a suitable, closed container for disposal.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation and Collection cluster_disposal Final Disposal Solid_Waste Contaminated PPE, Weighing Papers, etc. Solid_Container Designated, Labeled, and Sealed Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Unused Solutions, Rinsates Liquid_Container Designated, Labeled, and Sealed Liquid Waste Container Liquid_Waste->Liquid_Container Dispose Dispose of Contents/Container to an Approved Waste Disposal Plant Solid_Container->Dispose Liquid_Container->Dispose

Figure 2. Disposal plan for this compound-contaminated waste.

Disposal Guidelines:

  • Dispose of contents and container to an approved waste disposal plant.

  • Do not let the product enter drains.

  • Contaminated packaging should be disposed of in the same manner as the product itself.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.